3-methyl-2-phenylbutanoic acid
Description
The exact mass of the compound 2-Isopropyl-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22982. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928815 | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3508-94-9, 13491-13-9 | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3508-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 3-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3508-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-3-methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established protocols for the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical and chemical research. The document details two primary methodologies: enantioselective alkylation utilizing a chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. This guide is intended to serve as a practical resource, offering detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.
Enantioselective Alkylation via Chiral Lithium Amide
This approach facilitates the direct, asymmetric alkylation of phenylacetic acid to introduce the desired stereocenter. The use of a chiral lithium amide as a traceless auxiliary allows for high enantioselectivity without the need for covalent attachment and subsequent removal of the chiral directing group.[1][2]
Experimental Protocol: Asymmetric Alkylation
Materials:
-
Phenylacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine (or other suitable C2-symmetric amine)
-
2-Iodopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve the C2-symmetric amine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (4.0 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 15 minutes to generate the chiral lithium amide.
-
Enediolate Formation: In a separate flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chiral lithium amide solution at 0 °C.
-
Alkylation: After stirring for 15 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add 2-iodopropane (1.5 equivalents) dropwise over 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). For sterically hindered alkylations such as this, the reaction may require several hours (e.g., 5-24 hours) to reach completion.[1]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.
-
Auxiliary Recovery: The chiral amine can be recovered in high yield by a simple acid-base extraction of the aqueous layer.[1]
Quantitative Data
While specific yields and enantiomeric excess for the synthesis of (S)-3-methyl-2-phenylbutanoic acid via this exact method are not explicitly detailed in the cited literature, high enantioselectivities (up to 97% ee) and yields are reported for similar sterically hindered alkylations of arylacetic acids using this protocol.[1] A large-scale application of a similar protocol demonstrated improved yield and enantioselectivity, with 99% recovery of the chiral amine.[1]
| Parameter | Expected Value |
| Yield | High |
| Enantiomeric Excess (ee) | >95% |
| Chiral Auxiliary Recovery | ~99% |
Workflow Diagram
Caption: Enantioselective alkylation workflow.
Enzymatic Kinetic Resolution
Kinetic resolution using lipases is a powerful method for separating enantiomers of a racemic mixture. This approach typically involves the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester. For the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a common strategy is the lipase-catalyzed hydrolysis of its racemic ethyl ester.
Experimental Protocol: Enzymatic Resolution
Materials:
-
Racemic 3-methyl-2-phenylbutanoic acid
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL))
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., n-hexane or methyl tert-butyl ether (MTBE))
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification of Racemic Acid: Prepare the racemic ethyl 3-methyl-2-phenylbutanoate by refluxing racemic this compound with an excess of ethanol and a catalytic amount of sulfuric acid. Purify the resulting ester by distillation or chromatography.
-
Enzymatic Hydrolysis: To a suspension of the immobilized lipase in a phosphate buffer (pH 7.0), add the racemic ethyl 3-methyl-2-phenylbutanoate dissolved in a minimal amount of a co-solvent if necessary. Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring the Reaction: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase with HCl to pH ~2 and extract with ethyl acetate.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate. The aqueous layer contains the desired (S)-3-methyl-2-phenylbutanoic acid. Extract the aqueous layer with ethyl acetate.
-
Purification of (S)-acid: Dry the organic extracts containing the acid over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain (S)-3-methyl-2-phenylbutanoic acid.
-
Recovery of (R)-ester: The organic layer from the initial separation can be washed with sodium bicarbonate solution to remove any residual acid, dried over anhydrous sodium sulfate, and concentrated to recover the (R)-ester, which can be hydrolyzed to (R)-3-methyl-2-phenylbutanoic acid if desired.
Quantitative Data
The efficiency of enzymatic resolutions is highly dependent on the specific enzyme, substrate, and reaction conditions. For the resolution of a similar compound, ethyl 3-phenylbutanoate, various lipases have been screened, with some showing excellent enantioselectivity.
| Enzyme | Conversion (%) | Enantiomeric Excess of Acid (eep) (%) | Enantiomeric Excess of Ester (ees) (%) |
| Pseudomonas cepacia | 48 | >99 | 92 |
| Burkholderia cepacia | 45 | >99 | 82 |
| Candida antarctica Lipase B | 50 | 95 | 95 |
| (Data is representative for a similar substrate and should be optimized for this compound) |
Workflow Diagram
Caption: Enzymatic kinetic resolution workflow.
References
In-Depth Technical Guide to the Physical Properties of (R)-3-methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral carboxylic acid, (R)-3-methyl-2-phenylbutanoic acid. The information is compiled from various sources to aid researchers and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of key physical properties, and includes a workflow diagram for physical property characterization.
Core Physical Properties
(R)-3-methyl-2-phenylbutanoic acid is a chiral compound with the molecular formula C₁₁H₁₄O₂. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.
Data Presentation
The following table summarizes the available quantitative data for (R)-3-methyl-2-phenylbutanoic acid and its racemic mixture. It is important to note that some reported values may not distinguish between the specific enantiomer and the racemate, and discrepancies exist in the literature.
| Physical Property | Value | Notes |
| Molecular Weight | 178.23 g/mol | Computed value.[1][2] |
| Melting Point | 86-88 °C | For the (R)-enantiomer. |
| 59-61 °C | For the racemic mixture.[2] | |
| Boiling Point | 282 °C at 760 mmHg | It is not specified if this is for the (R)-enantiomer or the racemate. |
| Density | 1.0292 g/cm³ (rough estimate) | For the racemic mixture.[2] |
| Water Solubility | Slightly soluble | Quantitative data not readily available. |
| Solubility in Organic Solvents | Soluble | Soluble in alcohols, ketones, and ethers. |
| pKa | 4.26 ± 0.10 (Predicted) | For the racemic mixture.[2] |
| Optical Rotation | Data not readily available | A specific value for the optical rotation of (R)-3-methyl-2-phenylbutanoic acid was not found in the surveyed literature. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of (R)-3-methyl-2-phenylbutanoic acid are not widely published. Therefore, this section provides generalized, standard laboratory procedures for measuring the key physical constants of a chiral carboxylic acid.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small, dry sample of (R)-3-methyl-2-phenylbutanoic acid is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end, typically to a height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).
Optical Rotation Determination
Optical rotation is a critical property for characterizing chiral molecules, as enantiomers rotate plane-polarized light in equal but opposite directions.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
A suitable solvent (e.g., ethanol, chloroform)
Procedure:
-
A solution of (R)-3-methyl-2-phenylbutanoic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable achiral solvent in a volumetric flask. The concentration is typically expressed in g/mL.
-
The polarimeter is calibrated using a blank solvent-filled cell.
-
The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).
-
The specific rotation [α] is calculated using the following formula:
[α] = α / (c * l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a glass electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Volumetric pipettes
Procedure:
-
A known quantity of (R)-3-methyl-2-phenylbutanoic acid is dissolved in a known volume of deionized water (or a water/organic solvent mixture if solubility is low) in a beaker.
-
A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.
-
The pH electrode is calibrated with standard buffer solutions and then immersed in the sample solution.
-
The initial pH of the solution is recorded.
-
The standardized strong base is added in small, precise increments from the buret.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH of the solution has passed the equivalence point (the point at which the moles of added base equal the initial moles of the acid), as indicated by a sharp increase in pH.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is then found.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[1][3][4]
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized chiral carboxylic acid like (R)-3-methyl-2-phenylbutanoic acid.
Caption: Workflow for Physical Property Characterization.
References
3-methyl-2-phenylbutanoic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, covering its chemical structure, nomenclature, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Chemical Structure and IUPAC Nomenclature
This compound is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha and beta carbons, respectively, relative to the carboxyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl and carboxyl groups) means that the compound exists as a pair of enantiomers, (R)- and (S)-3-methyl-2-phenylbutanoic acid, as well as in its racemic form.
The formal IUPAC name for this compound is This compound . It is also known by synonyms such as α-isopropylphenylacetic acid and 2-phenylisovaleric acid.[1]
Below is a logical diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.
The chemical structure can be represented by the SMILES string: CC(C)C(C1=CC=CC=C1)C(=O)O.[2]
Physicochemical Properties
The key quantitative properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| CAS Number | 3508-94-9 | [1][2][4] |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | 282 °C at 760 mmHg | [1][2] |
| Flash Point | 57 °C / 179.2 °C | [1][2] |
| Density | ~1.029 - 1.063 g/cm³ | [1][5] |
| pKa | 4.26 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in water | [1] |
Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or reporting standards.
Experimental Protocols
3.1. Synthesis Overview
A general synthesis route for 3-methyl-2-phenylbutyric acid involves the reaction of acetone with methyl iodide.[2] While detailed industrial protocols are proprietary, a conceptual workflow for a laboratory-scale synthesis starting from phenylacetic acid derivatives is outlined below. This process typically involves alkylation at the alpha-carbon.
3.2. Enantiomeric Resolution Protocol
The separation of enantiomers is critical for pharmacological studies. Enzymatic kinetic resolution is a common method. This protocol involves the selective hydrolysis of an ester of the racemic acid by a hydrolase or lipase enzyme.
Methodology:
-
Esterification: The racemic this compound is first converted to its corresponding ester (e.g., ethyl 3-methyl-2-phenylbutanoate).
-
Enzymatic Hydrolysis: The racemic ester is incubated with a hydrolase enzyme, such as one from Pseudomonas cepacia, in an appropriate buffer system or organic solvent.[6]
-
Selective Reaction: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into the corresponding (S)-carboxylic acid at a much faster rate than the other.
-
Separation: The reaction is stopped after reaching approximately 50% conversion. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester.
-
Extraction: The acid and ester can be separated by chemical extraction (e.g., using a basic aqueous solution to extract the acid).
-
Analysis: The enantiomeric excess (ee) of both the resolved acid and the remaining ester is determined using chiral High-Performance Liquid Chromatography (HPLC).[6]
Potential Biological Activity and Signaling Pathways
Direct research into the specific biological activities and signaling pathways of this compound is limited in publicly available literature. However, insights can be drawn from structurally similar compounds. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of 2-hydroxy-2-methylbutanoic acid, is known to stimulate protein synthesis via the mTOR signaling pathway.[7]
Given the structural relationship, it is plausible that derivatives of this compound could interact with metabolic or signaling pathways. The diagram below illustrates a hypothesized interaction with the mTOR pathway, a central regulator of cell growth and metabolism. This should be considered a theoretical model to guide future research.
References
- 1. chembk.com [chembk.com]
- 2. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 3. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. (R)-2-Phenyl-3-methylbutanoic acid | 13491-13-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity of 3-Methyl-2-Phenylbutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties and hypothesized biological activities of the stereoisomers of 3-methyl-2-phenylbutanoic acid. Due to a lack of specific comparative biological data in publicly available literature, this document focuses on the potential pharmacological activities based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols are provided to facilitate future research into the anti-inflammatory and analgesic properties of the (R)- and (S)-enantiomers of this compound. This guide aims to serve as a foundational resource for researchers initiating studies on these specific chemical entities.
Introduction
This compound is a chiral carboxylic acid with a structure analogous to several well-characterized pharmacologically active molecules, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The presence of a chiral center at the C2 position results in two enantiomers: (R)-3-methyl-2-phenylbutanoic acid and (S)-3-methyl-2-phenylbutanoic acid. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
While the individual enantiomers of this compound are commercially available and their physicochemical properties have been characterized, a comprehensive evaluation of their comparative biological activities has not been reported in the peer-reviewed literature. This guide synthesizes the available information and provides a framework for the systematic investigation of the potential therapeutic properties of these stereoisomers.
Physicochemical Properties of this compound Stereoisomers
A summary of the key physicochemical properties of the racemic mixture and the individual enantiomers of this compound is presented in Table 1. This information is crucial for the design of experimental protocols, including the preparation of stock solutions and formulation for in vitro and in vivo studies.
Table 1: Physicochemical Data of this compound and its Stereoisomers
| Property | Racemic this compound | (R)-3-Methyl-2-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutanoic acid |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |
| CAS Number | 3508-94-9 | 13491-13-9 | 13490-69-2 |
| Appearance | Solid | White to off-white solid | Data not available |
| Melting Point | 59-61 °C | Data not available | Data not available |
| Boiling Point | 282 °C at 760 mmHg | Data not available | Data not available |
| pKa (Predicted) | 4.26 ± 0.10 | 4.26 ± 0.10 | 4.26 ± 0.10 |
| LogP (Predicted) | 2.7 | 2.7 | 2.7 |
Hypothesized Biological Activity and Signaling Pathways
Based on the structural similarity of this compound to profen NSAIDs, it is hypothesized that its primary biological activity will be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The differential effects of the (R) and (S) enantiomers on COX-1 and COX-2 isoforms are of significant interest, as this can determine the therapeutic efficacy and side-effect profile.
The canonical signaling pathway for the anti-inflammatory action of NSAIDs involves the inhibition of prostaglandin synthesis. A simplified diagram of this pathway is presented below.
Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.
Further downstream effects of reduced prostaglandin synthesis could involve modulation of inflammatory cell signaling and cytokine production. For instance, inhibition of prostaglandin E2 (PGE2) can lead to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols for Biological Activity Assessment
To elucidate the biological activity of the this compound stereoisomers, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for these investigations.
In Vitro Assays
This assay will determine the inhibitory activity of the stereoisomers against COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of (R)- and (S)-3-methyl-2-phenylbutanoic acid for COX-1 and COX-2.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX inhibitor screening assay kit.
-
(R)- and (S)-3-methyl-2-phenylbutanoic acid.
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare stock solutions of the (R)- and (S)-enantiomers and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the serially diluted test compounds or reference inhibitors to the respective wells.
-
Incubate the plate according to the assay kit manufacturer's instructions to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measure the absorbance or fluorescence at appropriate time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro COX inhibition assay.
This assay will assess the anti-inflammatory effects of the stereoisomers on cultured immune cells.
-
Objective: To measure the effect of (R)- and (S)-3-methyl-2-phenylbutanoic acid on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
(R)- and (S)-3-methyl-2-phenylbutanoic acid.
-
Dexamethasone (positive control).
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the compounds on cell viability using a suitable assay (e.g., MTT or LDH assay) to rule out cytotoxicity.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration.
-
Caption: Workflow for the LPS-induced TNF-α release assay.
In Vivo Assays
This is a classic model to evaluate the acute anti-inflammatory and analgesic effects of a compound.
-
Objective: To assess the in vivo anti-inflammatory and analgesic activity of (R)- and (S)-3-methyl-2-phenylbutanoic acid.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan solution (1% w/v in saline).
-
(R)- and (S)-3-methyl-2-phenylbutanoic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Indomethacin or other reference NSAID.
-
Pletysmometer or digital calipers to measure paw volume/thickness.
-
Analgesia meter (e.g., Randall-Selitto test or von Frey filaments).
-
-
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer the test compounds, vehicle, or reference drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Assess the pain threshold in the inflamed paw at the same time points using an analgesia meter.
-
Calculate the percentage of inhibition of edema and the increase in pain threshold for each treatment group.
-
Chiral Separation and Analysis
To ensure the purity of the stereoisomers used in the biological assays and to study their potential in vivo chiral inversion, a validated chiral high-performance liquid chromatography (HPLC) method is essential.
-
Objective: To develop a method for the separation and quantification of (R)- and (S)-3-methyl-2-phenylbutanoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will require optimization.
-
Procedure:
-
Prepare standard solutions of the racemic mixture and the individual enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.
-
Validate the method for linearity, accuracy, precision, and limit of detection and quantification.
-
This method can then be applied to determine the enantiomeric purity of the compounds used for biological testing and to analyze biological samples (e.g., plasma) to assess pharmacokinetic properties and potential chiral inversion.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison of the activity of the (R)- and (S)-enantiomers. An example of a data summary table for the COX inhibition assay is provided below.
Table 2: Hypothetical COX Inhibition Data for this compound Stereoisomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| (R)-enantiomer | Experimental Value | Experimental Value | Calculated Value |
| (S)-enantiomer | Experimental Value | Experimental Value | Calculated Value |
| Racemic Mixture | Experimental Value | Experimental Value | Calculated Value |
| Reference Drug | Experimental Value | Experimental Value | Calculated Value |
Conclusion
The stereoisomers of this compound represent uncharacterized compounds with potential for differential biological activities, likely in the domain of anti-inflammatory and analgesic effects. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary to initiate a thorough investigation into their pharmacological properties. The proposed studies will enable researchers to elucidate the structure-activity relationships of these enantiomers, a critical step in the early stages of drug discovery and development. The lack of existing data presents a unique opportunity for novel research in this area.
An In-depth Technical Guide to 3-Methyl-2-Phenylbutanoic Acid: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a substituted phenylalkanoic acid. While the historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates its known physicochemical properties, outlines established synthetic methodologies with detailed experimental protocols, and presents available spectroscopic data for its characterization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of this and structurally related molecules.
Introduction
This compound, a chiral carboxylic acid, belongs to the class of phenylalkanoic acids. This class of compounds is of interest in medicinal chemistry due to the prevalence of the phenylalkanoic acid motif in a variety of biologically active molecules. The specific substitution pattern of this compound, featuring a phenyl group at the α-position and an isopropyl group at the β-position, presents a unique structural framework. While its biological activities and pharmacological profile are not widely reported, its synthesis and characterization are of fundamental importance for the exploration of its potential as a building block in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| CAS Number | 3508-94-9 | [1][4] |
| Appearance | Solid | |
| Boiling Point | 282 °C | [1][4] |
| Melting Point | 59-61 °C | [4] |
| Solubility | Slightly soluble in water | [4] |
| pKa (Predicted) | 4.26 ± 0.10 | [4] |
Historical Discovery and Synthesis
Detailed historical information regarding the first discovery and synthesis of this compound is not prominently available in the surveyed scientific literature. Early research on phenylalkanoic acids focused on naturally occurring compounds and synthetic methods for related structures. The synthesis of this specific molecule likely emerged from the broader development of alkylation reactions in organic chemistry.
Synthetic Methodologies
Several synthetic routes can be envisioned for the preparation of this compound. The most plausible methods involve the alkylation of a phenylacetic acid derivative or a malonic ester synthesis approach.
Alkylation of Phenylacetic Acid
This method involves the deprotonation of phenylacetic acid to form a dianion, followed by alkylation with an appropriate isopropyl halide. The use of a chiral base can facilitate enantioselective synthesis.
Experimental Protocol: Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid via Enantioselective Alkylation
-
Step 1: Formation of the Chiral Lithium Amide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of a suitable chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78 °C, and n-butyllithium (in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium amide.
-
Step 2: Dianion Formation and Alkylation. A solution of phenylacetic acid in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to allow for the formation of the dianion. Subsequently, 2-iodopropane is added dropwise, and the reaction mixture is stirred at -78 °C for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.
Logical Relationship Diagram: Alkylation of Phenylacetic Acid
Caption: Synthetic pathway for this compound.
Malonic Ester Synthesis
The malonic ester synthesis provides an alternative route to substituted carboxylic acids. This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis
-
Step 1: Alkylation of Diethyl Phenylmalonate. To a solution of sodium ethoxide in absolute ethanol, diethyl phenylmalonate is added dropwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. 2-Bromopropane is then added, and the reaction mixture is heated at reflux for several hours, with monitoring by TLC.
-
Step 2: Saponification. After cooling to room temperature, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is heated at reflux until the saponification is complete (as indicated by the disappearance of the ester spot on TLC).
-
Step 3: Decarboxylation. The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated at reflux to effect decarboxylation. The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.
-
Step 4: Work-up and Purification. After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
Experimental Workflow Diagram: Malonic Ester Synthesis
Caption: Steps in the malonic ester synthesis.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | COOH |
| 7.2 - 7.4 | Multiplet | 5H | Aromatic C-H |
| ~3.5 | Doublet | 1H | α-CH |
| ~2.3 | Multiplet | 1H | β-CH |
| ~1.0 | Doublet | 6H | CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~178 | C=O |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~55 | α-C |
| ~33 | β-C |
| ~20 | CH(CH₃)₂ |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research on the specific biological activities, pharmacological effects, and associated signaling pathways of this compound. While related phenylalkanoic acids have been investigated for various therapeutic applications, the unique substitution pattern of this molecule warrants further investigation to elucidate its potential biological targets and mechanisms of action.
Conclusion
This compound is a chiral carboxylic acid for which established synthetic methods, primarily based on the alkylation of phenylacetic acid or malonic ester synthesis, are available. Its physicochemical and spectroscopic properties provide a basis for its synthesis and characterization. The significant gap in the understanding of its biological activity presents an opportunity for future research. This technical guide serves as a foundational resource to stimulate further investigation into the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery. The detailed protocols and compiled data herein are intended to facilitate such research endeavors.
References
- 1. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 2. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
3-methyl-2-phenylbutanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a key intermediate in organic synthesis. This document collates its chemical and physical properties, available synthesis methodologies, and potential applications, presented in a format tailored for researchers and professionals in the field of drug discovery and chemical development.
Chemical Identity and Properties
This compound, also known as α-isopropylphenylacetic acid, is a carboxylic acid with a phenyl group and an isopropyl group attached to the α-carbon.[1][2] Its chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3508-94-9 | [1][3][4][5][6] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][5][6] |
| Molecular Weight | 178.23 g/mol | [5][7] |
| Alternate Names | α-Isopropylphenylacetic acid, 2-Phenylisovaleric acid, 3-Methyl-2-phenylbutyric acid | [1][3][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 59-61 °C | [1][2] |
| Boiling Point | 282 °C at 760 mmHg | [2][5] |
| Water Solubility | Slightly soluble | [1][2] |
| pKa | 4.26 ± 0.10 (Predicted) | [1][2] |
Synthesis and Experimental Protocols
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, a general method for the α-alkylation of arylacetic acids provides a viable synthetic route. Additionally, a protocol for the amidation of (S)-3-methyl-2-phenylbutanoic acid to its corresponding amide is available, which is detailed below as an example of its application in further synthesis.
2.1. General Synthesis of α-Alkyl Phenylacetic Acids
A general method for the synthesis of α-alkylated phenylacetic acids involves the use of a diorganometallic reagent to deprotonate the α-carbon, followed by reaction with an electrophile.[1]
Experimental Protocol:
-
A 0.24 M solution of a suitable diorganometallic reagent (e.g., lithium diisopropylamide) in an appropriate solvent is cooled to 0 °C.
-
The arylacetic acid (e.g., phenylacetic acid), dissolved in anhydrous THF, is added to the cooled solution.
-
The resulting mixture is stirred vigorously at 0 °C for 2 hours.
-
The electrophilic reagent (e.g., 2-iodopropane for the synthesis of this compound) is then added to the cooled mixture.
-
The reaction mixture is stirred vigorously and allowed to warm slowly to room temperature overnight.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of water.
-
The organic solvent is evaporated, and the residue is extracted with a suitable solvent (e.g., CH₂Cl₂).
-
The aqueous phase is acidified with 1N HCl and extracted again with CH₂Cl₂.
-
The combined organic phases are washed with water and brine, dried over Na₂SO₄, and the solvent is evaporated.
-
The crude product is then purified.[1]
2.2. Amidation of (S)-3-Methyl-2-phenylbutanoic Acid
The following protocol details the conversion of (S)-3-methyl-2-phenylbutanoic acid to (S)-3-methyl-2-phenylbutanamide, illustrating its use as a synthetic intermediate.[4]
Experimental Protocol:
-
To a solution of (S)-3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.
-
The mixture is stirred at room temperature for 10-15 minutes.
-
A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for this compound. Its primary documented application is as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff fields.[1] As such, a signaling pathway diagram is not applicable for this compound.
Visualizations
4.1. Chemical Structure
Caption: Chemical structure of this compound.
4.2. Synthetic Workflow for Amidation
The following diagram illustrates the workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.
Caption: Experimental workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.
References
- 1. 2-Isopropyl-2-phenylacetic acid | 3508-94-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Methyl 3-phenylbutanoate | C11H14O2 | CID 137945 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-phenylbutanoic Acid
Chemical Structure
3-Methyl-2-phenylbutanoic acid is a carboxylic acid containing a phenyl group at the alpha position and an isopropyl group at the beta position relative to the carboxyl group. Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, Broad | 1H | -COOH |
| 7.2 - 7.4 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~3.5 | Doublet | 1H | α-CH |
| ~2.4 | Multiplet | 1H | β-CH |
| ~0.9 - 1.1 | Doublet of Doublets | 6H | -CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 185 | -C OOH |
| ~135 - 140 | Aromatic (Quaternary C) |
| ~127 - 130 | Aromatic (CH) |
| ~55 - 65 | α-C H |
| ~30 - 40 | β-C H |
| ~18 - 22 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| 3030-3080 | Medium | Aromatic C-H stretch |
| 2870-2960 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[2][3] |
| 1600, 1450-1500 | Medium to Weak | C=C stretch (Aromatic ring)[4] |
| ~1410 | Medium | O-H bend |
| ~1210-1320 | Strong | C-O stretch[5] |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| 690-770 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - COOH]⁺ |
| 105 | Strong | [C₆H₅CH=CH₂]⁺ or [C₆H₅CO]⁺ from rearrangement |
| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation)[6] |
| 45 | Moderate | [COOH]⁺ |
| 43 | Strong | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For ¹³C NMR, a higher concentration is preferable, typically 20-100 mg in 0.6-0.7 mL of the deuterated solvent.
-
The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
-
Data Acquisition:
-
Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (for a solid sample):
-
Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.[7][8] This technique requires minimal sample preparation.[7]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[8]
-
Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., KBr or NaCl). A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[9]
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded first.
-
The sample is then placed in the instrument, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
The characteristic absorption bands are then identified and assigned to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Methodology:
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization of the carboxylic acid (e.g., silylation) may be necessary to increase its volatility.
-
Electron Ionization (EI): The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is a "hard" ionization technique useful for structural elucidation.[10][11]
-
Chemical Ionization (CI): A reagent gas is first ionized, and these ions then react with the sample molecules to produce pseudomolecular ions (e.g., [M+H]⁺). This is a "softer" ionization technique that often results in less fragmentation and a more prominent molecular ion peak.[12]
-
Electrospray Ionization (ESI): This is a soft ionization technique typically coupled with LC. It is particularly useful for polar and thermally labile molecules, generating ions such as [M+H]⁺ or [M-H]⁻.[12]
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[13][14]
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Potential Therapeutic Applications of 3-Methyl-2-Phenylbutanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-methyl-2-phenylbutanoic acid represent a promising class of compounds with significant therapeutic potential, particularly in the realms of inflammation, pain management, and oxidative stress mitigation. This technical guide provides an in-depth overview of the current state of research on these derivatives, focusing on their pharmacological activities, mechanisms of action, and synthetic methodologies. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Furthermore, relevant signaling pathways are visualized to offer a clearer understanding of the molecular interactions of these compounds.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Phenylbutanoic acid derivatives have emerged as a scaffold of interest due to their diverse biological activities. This guide specifically focuses on this compound and its analogues, which have demonstrated notable anti-inflammatory, analgesic, and antioxidant properties. Understanding the structure-activity relationships, mechanisms of action, and synthetic pathways of these compounds is crucial for the rational design of new and improved therapeutic entities.
Therapeutic Potential and Mechanism of Action
Recent studies have highlighted the potential of this compound derivatives as multi-target agents, primarily exerting their effects through the modulation of key inflammatory and oxidative stress pathways.
Anti-inflammatory and Analgesic Activity
The primary mechanism underlying the anti-inflammatory and analgesic effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.
A notable study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues revealed potent inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX.[1] The dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Antioxidant Activity
Several derivatives of this compound have also exhibited significant antioxidant properties. The mechanism of antioxidant action is often attributed to the ability of the phenolic moieties, if present, to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on various this compound derivatives and related compounds, providing a comparative overview of their potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives and Reference Compounds [1]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| FM4 | - | 0.74 | - |
| FM10 | - | 0.69 | - |
| FM12 | - | 0.18 | - |
| Indomethacin | 0.05 | 0.85 | - |
| Celecoxib | 8.2 | 0.04 | - |
Table 2: In Vivo Analgesic Activity of Selected Compounds
| Compound | Test Model | Dose (mg/kg) | % Inhibition of Writhing |
| FM10 | Acetic acid-induced writhing | 10 | 45.2 |
| FM12 | Acetic acid-induced writhing | 10 | 58.7 |
| Diclofenac | Acetic acid-induced writhing | 10 | 72.3 |
Table 3: In Vivo Anti-inflammatory Activity of Selected Compounds
| Compound | Test Model | Dose (mg/kg) | % Inhibition of Edema |
| FM10 | Carrageenan-induced paw edema | 10 | 42.1 |
| FM12 | Carrageenan-induced paw edema | 10 | 55.4 |
| Indomethacin | Carrageenan-induced paw edema | 10 | 68.9 |
Table 4: Antioxidant Activity of Phenolic Compounds (for comparative context)
| Compound | DPPH IC₅₀ (µM) |
| Gallic Acid | 4.05 |
| Ascorbic Acid | 24.42 |
| Trolox | 30.12 |
| Butylated Hydroxytoluene (BHT) | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures.
Synthesis of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Derivatives
The synthesis of these derivatives typically involves a two-step process: an organocatalytic Michael addition followed by an oxidation step.
Step 1: Organocatalytic Michael Addition of 4-isopropylphenylacetone to Substituted β-nitrostyrenes
This reaction forms the carbon-carbon bond and establishes the stereocenters of the molecule.
-
Materials:
-
Substituted β-nitrostyrene (1.0 eq)
-
4-isopropylphenylacetone (1.5 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.1 eq)
-
Benzoic acid (co-catalyst, 0.1 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the substituted β-nitrostyrene and 4-isopropylphenylacetone in toluene, add the organocatalyst and co-catalyst.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method for this transformation is the Jones oxidation.
-
Materials:
-
2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (1.0 eq)
-
Jones reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve the aldehyde in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography to yield the final this compound derivative.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
-
In Vitro Anti-inflammatory Assays
4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add various concentrations of the test compound dissolved in DMSO.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE₂ produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
4.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the inhibition of 5-LOX activity by monitoring the formation of leukotrienes from arachidonic acid.
-
Protocol:
-
Use a commercially available 5-LOX inhibitor screening assay kit.
-
Prepare the reaction mixture containing the 5-LOX enzyme, substrate (arachidonic acid), and various concentrations of the test compound.
-
Incubate the reaction at room temperature according to the kit's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vivo Analgesic and Anti-inflammatory Assays
4.3.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a response that is inhibited by analgesic agents.
-
Protocol:
-
Use male Swiss albino mice, fasted overnight.
-
Administer the test compound or vehicle orally 30 minutes before the induction of writhing.
-
Inject 0.6% (v/v) acetic acid solution intraperitoneally.
-
Five minutes after the injection, count the number of writhes for each mouse over a 10-minute period.
-
Calculate the percentage of inhibition of writhing compared to the vehicle control group.
-
4.3.2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
-
Principle: Sub-plantar injection of carrageenan induces a localized inflammatory response (edema), which can be reduced by anti-inflammatory compounds.
-
Protocol:
-
Use Wistar rats.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each time point compared to the vehicle control group.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their synthesis and evaluation.
Conclusion and Future Directions
Derivatives of this compound have demonstrated significant promise as a new class of anti-inflammatory, analgesic, and antioxidant agents. Their ability to dually inhibit COX and LOX enzymes presents a compelling therapeutic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel derivatives with enhanced potency and improved safety profiles.
Future research should focus on:
-
Expanding the chemical diversity of this scaffold to further explore structure-activity relationships.
-
Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Investigating the detailed molecular interactions with their targets through co-crystallization studies.
-
Exploring potential applications in other therapeutic areas where inflammation and oxidative stress play a role.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
Enantioselective Synthesis of (S)-3-methyl-2-phenylbutanoic Acid: A Technical Guide
Introduction
(S)-3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, necessitating synthetic methods that can selectively produce the (S)-enantiomer in high purity. This technical guide provides an in-depth overview of established and effective methodologies for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid, targeting researchers, scientists, and professionals in drug development. The guide details several key strategies, including chiral auxiliary-mediated asymmetric alkylation, enzymatic kinetic resolution, diastereoselective crystallization, and asymmetric hydrogenation. For each method, a detailed experimental protocol is provided, along with a summary of relevant quantitative data to facilitate comparison.
Key Synthetic Strategies
The enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid can be achieved through several distinct approaches. The choice of method often depends on factors such as scalability, cost of reagents and catalysts, and desired enantiomeric purity. The following sections outline four primary strategies.
Figure 1: Overview of primary synthetic routes to (S)-3-methyl-2-phenylbutanoic acid.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful and reliable method for establishing stereocenters.[1] This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation, followed by the removal of the auxiliary to yield the enantiomerically enriched product.
Experimental Protocol: Evans Asymmetric Alkylation
This protocol is based on the well-established Evans asymmetric alkylation methodology.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (1.05 eq., 2.5 M in hexanes).
-
The resulting solution is stirred for 30 minutes at -78 °C.
-
Phenylacetyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-acyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyloxazolidinone (1.0 eq.) from Step 1 in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF).
-
The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.
-
Isopropyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product from Step 2 is dissolved in a mixture of THF and water (3:1).
-
The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution) is added.
-
The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-3-methyl-2-phenylbutanoic acid.
| Parameter | Value | Reference |
| Diastereomeric Excess (d.e.) | >98% | [2] |
| Overall Yield | ~70-80% | [2] |
digraph "Evans_Alkylation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];subgraph "cluster_main" { label="Evans Asymmetric Alkylation Workflow"; bgcolor="#F1F3F4";
A [label="Phenylacetic Acid", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; B [label="(S)-4-benzyl-2-oxazolidinone\n(Chiral Auxiliary)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; C [label="N-Acyloxazolidinone", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; D [label="Alkylated Auxiliary", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; E [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse]; F [label="Recovered Auxiliary", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; A -> C [label="Acylation"]; B -> C; C -> D [label="Diastereoselective\nAlkylation with\nIsopropyl Iodide"]; D -> E [label="Auxiliary Cleavage\n(LiOH/H2O2)"]; D -> F;
} }
Figure 2: Workflow for the Evans asymmetric alkylation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. Lipases are commonly employed for the enantioselective hydrolysis of racemic esters, where one enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on the use of Pseudomonas cepacia lipase (PCL), which has shown high enantioselectivity in the hydrolysis of related 3-arylalkanoic acid esters.
-
To a suspension of racemic ethyl 3-methyl-2-phenylbutanoate (1.0 eq.) in a phosphate buffer (0.1 M, pH 7.0) is added Pseudomonas cepacia lipase (e.g., Lipase PS-C "Amano").
-
The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.
-
The mixture is acidified with 1 M HCl and extracted with diethyl ether.
-
The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is acidified with 1 M HCl and extracted with diethyl ether. The organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give (S)-3-methyl-2-phenylbutanoic acid.
-
The organic layer from the initial bicarbonate extraction is dried and concentrated to recover the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate.
| Lipase Source | Enantiomeric Excess (ee) of Acid | Enantioselectivity (E) | Reference |
| Pseudomonas cepacia | >95% | >100 | [3] |
| Candida rugosa | >90% | >50 | [4] |
digraph "Enzymatic_Resolution" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];subgraph "cluster_main" { label="Enzymatic Kinetic Resolution Workflow"; bgcolor="#F1F3F4";
A [label="Racemic Ethyl\n3-methyl-2-phenylbutanoate", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; B [label="Lipase\n(e.g., Pseudomonas cepacia)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; C [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse]; D [label="(R)-Ethyl\n3-methyl-2-phenylbutanoate\n(unreacted)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; E [label="Separation", shape=diamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; A -> E; B -> E; E -> C [label="Preferential\nHydrolysis"]; E -> D;
} }
Figure 3: Workflow for enzymatic kinetic resolution.
Diastereoselective Crystallization
Classical resolution via the formation of diastereomeric salts is a widely used industrial method. A racemic carboxylic acid is treated with a chiral amine to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Resolution with (S)-(-)-α-Methylbenzylamine
-
Racemic this compound (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
(S)-(-)-α-Methylbenzylamine (0.5 eq.) is added to the solution.
-
The solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
The mixture is then cooled further in an ice bath to induce crystallization.
-
The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold solvent.
-
The enantiomeric purity of the acid in the salt can be checked by liberating a small sample with acid and analyzing by chiral HPLC.
-
The salt is recrystallized from the same solvent until a constant optical rotation is achieved.
-
The purified diastereomeric salt is treated with an aqueous acid (e.g., 1 M HCl) and the liberated (S)-3-methyl-2-phenylbutanoic acid is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the enantiomerically pure acid.
| Resolving Agent | Yield of (S)-acid | Enantiomeric Excess (ee) | Reference |
| (S)-(-)-α-Methylbenzylamine | 35-45% (theoretical max 50%) | >99% after recrystallization | [5][6] |
| (S)-3-methyl-2-phenylbutylamine | (for Ibuprofen) 39.8% | (for Ibuprofen) 98.7% | [7] |
digraph "Diastereoselective_Crystallization" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];subgraph "cluster_main" { label="Diastereoselective Crystallization Workflow"; bgcolor="#F1F3F4";
A [label="Racemic this compound", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; B [label="(S)-(-)-α-Methylbenzylamine", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; C [label="Mixture of Diastereomeric Salts\n((S,S) and (R,S))", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; D [label="Crystallization", shape=diamond, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; E [label="Crystals of less soluble salt\n(e.g., (S,S)-salt)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; F [label="Mother Liquor with\nmore soluble salt (e.g., (R,S)-salt)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; G [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse]; A -> C; B -> C; C -> D; D -> E [label="Filtration"]; D -> F; E -> G [label="Acidification"];
} }
Figure 4: Workflow for diastereoselective crystallization.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly atom-economical method for creating chiral centers. This approach involves the hydrogenation of a prochiral unsaturated precursor using a chiral transition metal catalyst.
Experimental Protocol: Asymmetric Hydrogenation of (E)-3-methyl-2-phenyl-2-butenoic acid
This protocol is based on the well-established Noyori asymmetric hydrogenation using a Ru-BINAP catalyst.[8]
-
A solution of (E)-3-methyl-2-phenyl-2-butenoic acid (1.0 eq.) in degassed methanol is placed in a high-pressure autoclave.
-
The catalyst, [RuCl((S)-BINAP)]2NEt3, (0.005-0.01 eq.) is added to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 4-100 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC or GC).
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford (S)-3-methyl-2-phenylbutanoic acid.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ru-(S)-BINAP | α,β-Unsaturated Carboxylic Acids | >95% | [8][9] |
digraph "Asymmetric_Hydrogenation" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];subgraph "cluster_main" { label="Asymmetric Hydrogenation Workflow"; bgcolor="#F1F3F4";
A [label="(E)-3-methyl-2-phenyl-2-butenoic Acid", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; B [label="Chiral Ru-BINAP Catalyst + H2", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; C [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse]; A -> C; B -> C [label="Enantioselective\nHydrogenation"];
} }
Figure 5: Workflow for asymmetric hydrogenation.
Conclusion
This technical guide has detailed four robust and effective methods for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid. Chiral auxiliary-mediated alkylation and asymmetric hydrogenation represent highly stereocontrolled synthetic routes starting from prochiral precursors. On the other hand, enzymatic kinetic resolution and diastereoselective crystallization provide efficient means of resolving racemic mixtures. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, cost, and available expertise and equipment. The provided experimental protocols and comparative data serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ethz.ch [ethz.ch]
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-phenylbutanoic Acid from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-2-phenylbutanoic acid, a valuable building block in pharmaceutical and chemical research, starting from phenylacetic acid. The core of this synthesis is the α-alkylation of the phenylacetic acid backbone. This document details the primary synthetic pathway, presents quantitative data from relevant literature, and provides a representative experimental protocol. Furthermore, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a carboxylic acid derivative with a chiral center, making it a significant precursor in the synthesis of various biologically active molecules. Its stereoisomers are of particular interest in drug discovery, where the specific spatial arrangement of functional groups can be critical for pharmacological activity. The synthesis of this compound from readily available starting materials like phenylacetic acid is a key process for its accessibility in research and development. The most direct and widely employed method for this transformation is the α-alkylation of phenylacetic acid, which involves the deprotonation of the α-carbon followed by nucleophilic attack on an appropriate isopropyl electrophile.
Synthetic Pathway: α-Alkylation of Phenylacetic Acid
The principal route for the synthesis of this compound from phenylacetic acid is the direct alkylation at the α-position. This reaction proceeds via the formation of a carbanion intermediate at the carbon adjacent to both the phenyl ring and the carboxyl group. This carbanion is then quenched with an isopropyl halide, typically 2-iodopropane or 2-bromopropane, to introduce the isopropyl group.
The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive carbanion by moisture or atmospheric gases. A strong base is required to deprotonate the α-carbon of phenylacetic acid. Common bases for this purpose include lithium diisopropylamide (LDA) or a combination of n-butyllithium and a chiral amine for enantioselective syntheses.[1]
For enantioselective synthesis, a chiral lithium amide can be employed to direct the alkylation to produce a specific enantiomer of this compound.[2] This approach is crucial for the development of stereochemically pure active pharmaceutical ingredients.
Data Presentation
The following table summarizes quantitative data for the α-alkylation of phenylacetic acid with isopropyl halides from the cited literature.
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Phenylacetic acid | 2-Iodopropane | Chiral Lithium Amide | THF | 5-24 | 87 | 97 | [1] |
| Phenylacetic acid | 2-Iodopropane | Chiral Lithium Amide | THF | Not Specified | Not Specified | 97 | [1] |
Note: The yields and reaction times can vary depending on the specific reaction conditions, scale, and the nature of the chiral auxiliary used.
Experimental Protocols
The following is a representative experimental protocol for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid based on procedures described in the literature.[1][2]
Materials:
-
Phenylacetic acid
-
2-Iodopropane
-
Chiral lithium amide (e.g., prepared from (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine and n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of the chiral diamine in anhydrous THF is prepared. The solution is cooled to -78 °C. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the chiral lithium amide.
-
Deprotonation of Phenylacetic Acid: A solution of phenylacetic acid in anhydrous THF is added dropwise to the pre-formed chiral lithium amide solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: 2-Iodopropane is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature and the progress is monitored by thin-layer chromatography (TLC). The reaction time can range from 5 to 24 hours.[1]
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (S)-3-methyl-2-phenylbutanoic acid.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Safety and Handling of 3-methyl-2-phenylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 3-methyl-2-phenylbutanoic acid. The information is compiled from Safety Data Sheets (SDS), standardized testing guidelines, and available scientific literature to ensure a comprehensive resource for laboratory and drug development settings.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number | 3508-94-9 | [2][3] |
| Appearance | Solid | |
| Melting Point | 59-61°C | [2] |
| Boiling Point | 282°C at 760 mmHg | [2] |
| Flash Point | 179.2°C | [2] |
| Water Solubility | Slightly soluble | [2] |
| pKa | 4.26 ± 0.10 (Predicted) | [2] |
Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Source: GHS classifications are compiled from various Safety Data Sheets.
Safety and Handling Precautions
Due to the identified hazards, the following precautions are mandatory when handling this compound.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Experimental Protocols for Hazard Assessment
The following sections detail the standardized methodologies for assessing the key toxicological endpoints for this compound, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to classify a substance into a GHS toxicity category using a reduced number of animals.
Principle: A stepwise procedure is used with a small group of animals per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.
Methodology:
-
Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dose Levels: The test is initiated using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information about the substance.
-
Procedure:
-
A single animal is dosed.
-
If the animal survives, two additional animals are dosed at the same level.
-
If the first animal dies, the next dose is administered to a new animal at a lower dose level.
-
This stepwise dosing continues until a clear outcome is observed, allowing for classification.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The GHS category is determined based on the number of animals that die at specific dose levels.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause reversible or irreversible skin damage.
Principle: The substance is applied to a small area of the skin of an experimental animal in a single dose. The resulting skin reaction is observed and graded over a period of time.
Methodology:
-
Test Animals: Albino rabbits are the preferred species. A small patch of fur on the back of the animal is clipped 24 hours before the test.
-
Application of Test Substance:
-
0.5 g of the solid substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of the skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch and semi-occlusive dressing.
-
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observations:
-
After the exposure period, the dressing is removed, and the skin is cleaned.
-
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
-
Observations continue for up to 14 days to assess the reversibility of the effects.
-
-
Endpoint: The substance is classified as a skin irritant based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as an untreated control.
Methodology:
-
Test Animals: Albino rabbits are typically used.
-
Application of Test Substance:
-
A small amount of the solid substance (approximately 0.1 g) is placed in the conjunctival sac of one eye.
-
The eyelids are gently held together for about one second.
-
-
Observations:
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (in the cornea, iris, and conjunctiva) are graded according to a scoring system.
-
The observation period can be extended up to 21 days to determine the reversibility of the effects.
-
-
Endpoint: The classification of the substance as an eye irritant is based on the severity and reversibility of the ocular lesions.
Diagrams
Safety Assessment Workflow
The following diagram illustrates a logical workflow for assessing the acute toxicity of a chemical like this compound, incorporating a weight-of-the-evidence approach and sequential testing as recommended by OECD guidelines.
Metabolic Pathway of Phenylalkanoic Acids
While a specific toxic mechanism of action for this compound is not well-defined, its metabolism is expected to follow the general pathway for phenylalkanoic acids, which involves β-oxidation. This is a catabolic process where the fatty acid chain is progressively shortened.
References
Solubility of 3-methyl-2-phenylbutanoic acid in different solvents
An In-depth Technical Guide to the Solubility of 3-methyl-2-phenylbutanoic acid
This technical guide provides a detailed overview of the solubility of this compound, targeting researchers, scientists, and professionals in drug development. The document outlines the known solubility profile of the compound, presents a comprehensive experimental protocol for solubility determination, and includes a visual workflow to guide laboratory procedures.
Introduction to this compound
This compound (CAS No: 3508-94-9) is an organic compound with the molecular formula C₁₁H₁₄O₂[1][2]. It is a carboxylic acid derivative, and its solubility is a critical physicochemical property, influencing its behavior in various chemical and biological systems. Understanding its solubility is paramount for applications in drug discovery, formulation development, and chemical synthesis, as it affects bioavailability, reaction kinetics, and purification processes. This guide summarizes the available solubility data and provides a robust methodology for its empirical determination.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions provide a general understanding of its solubility characteristics. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on the pH of aqueous solutions.
Table 1: Summary of Known Solubility Data
| Solvent | Solubility Description | Citation |
| Water | Slightly soluble | [3] |
| Alcohols | Soluble | [4] |
| Ketones | Soluble | [4] |
| Ethers | Soluble | [4] |
| 5% Sodium Hydroxide (NaOH) | Expected to be soluble (forms a salt) | [5][6] |
| 5% Sodium Bicarbonate (NaHCO₃) | Expected to be soluble (forms a salt) | [5][6] |
Note: The solubility in basic solutions like NaOH and NaHCO₃ is inferred from the acidic nature of the carboxylic acid functional group, which reacts to form a more soluble sodium salt.
Experimental Protocol for Solubility Determination
The most reliable and widely recognized method for determining the thermodynamic solubility of a compound is the shake-flask method [7][8]. This equilibrium-based method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance. The following protocol is a standardized procedure recommended for active pharmaceutical ingredients (APIs)[9][10].
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone)
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator)[10]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis[8][11]
-
Volumetric flasks and pipettes
Procedure
-
Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent[7]. It is crucial to add enough solid to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium[7]. However, avoid adding an amount so large that it significantly alters the properties of the solvent[7]. For aqueous buffers, measure and record the initial pH[7].
-
Equilibration : Securely cap the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C)[10][11]. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached[10][11]. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points (e.g., measurements at 24h, 48h, and 72h show less than 10% deviation)[10].
-
Phase Separation : After equilibration, remove the flasks from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This is typically done by centrifugation followed by filtration through a syringe filter to ensure no solid particles are carried over[10][11].
-
Sample Analysis :
-
Immediately after filtration, dilute the saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method[10].
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[11]. A calibration curve prepared with known concentrations of the compound is required for accurate quantification[11].
-
-
Final pH Measurement : For aqueous solutions, measure and record the pH of the saturated solution at the end of the experiment[7].
-
Data Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH. The experiment should be performed in triplicate for each solvent condition to ensure reproducibility[10].
Experimental Workflow Visualization
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask method for solubility measurement.
References
- 1. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. enamine.net [enamine.net]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-methyl-2-phenylbutanoic Acid
Introduction
3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid whose enantiomers can exhibit different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are crucial in drug development and quality control to ensure safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of such compounds.[2][3] This application note provides a detailed protocol for the separation of (R)- and (S)-3-methyl-2-phenylbutanoic acid enantiomers using chiral HPLC.
Principle of Separation
The enantioselective separation is achieved by direct chiral resolution on a polysaccharide-based chiral stationary phase.[1] The chiral selector, which is a component of the stationary phase, forms transient diastereomeric complexes with the enantiomers of this compound.[1] These complexes have different interaction energies, leading to differential retention times and subsequent separation of the (R)- and (S)-enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including carboxylic acids.[3][4]
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/Isopropanol, 90:10 v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Sample Solution Preparation:
-
For bulk drug substances, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.[1]
-
For more complex matrices, a suitable extraction and clean-up procedure may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC System Operation
-
Column Installation and Equilibration:
-
Install the recommended chiral column into the HPLC system.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
-
Method Setup:
-
Set the mobile phase composition and flow rate as specified in Table 1.
-
Set the UV detector wavelength to 220 nm.[4]
-
Maintain the column temperature at 25°C.
-
-
Injection and Data Acquisition:
3. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers to determine their respective peak areas and retention times (t₁ and t₂).[4]
-
Calculate the retention factors (k') for each enantiomer using the formula: k' = (t_R - t₀) / t₀, where t_R is the retention time of the analyte and t₀ is the void time of the column.
-
Calculate the separation factor (α) using the formula: α = k'₂ / k'₁.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
Data Presentation
Table 1: Recommended HPLC Conditions for the Separation of this compound Enantiomers
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[4] |
| Dimensions | 250 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C (Ambient)[4] |
| Detection | UV at 220 nm[4] |
Method Development and Optimization
While the recommended method provides a strong starting point, optimization may be necessary to achieve the desired separation for specific applications.[4]
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs are highly recommended. Besides cellulose-based columns like Chiralcel® OD-H, amylose-based columns (e.g., Chiralpak® AD) can also exhibit excellent selectivity and are worth screening.[4]
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (e.g., isopropanol, ethanol) is a critical parameter.[4][5] Increasing the alcohol content generally decreases retention times but may also affect selectivity and resolution. It is advisable to screen a range of modifier percentages (e.g., 5%, 10%, 15%, 20%).[4]
-
Temperature: Column temperature can influence enantioselectivity. Analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.[4]
Visualization of Experimental Workflow
Caption: Workflow for the enantioselective HPLC separation of this compound.
References
Application Note: Gas Chromatography Analysis of 3-Methyl-2-Phenylbutanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-phenylbutanoic acid and its esters are significant compounds in various fields, including the pharmaceutical industry, where they serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Accurate and reliable quantitative analysis of these esters is crucial for quality control, pharmacokinetic studies, and metabolic research. Gas chromatography (GC), owing to its high resolution and sensitivity, is a powerful technique for the analysis of these volatile and semi-volatile compounds.
This application note provides a comprehensive overview and detailed protocols for the analysis of this compound esters using gas chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The protocols cover sample preparation, including derivatization of the parent acid to its more volatile ester form, and instrumental analysis, with a special focus on enantioselective separation.
Principle of Analysis
The analysis of this compound by gas chromatography typically requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[3][4] This is commonly achieved through esterification to form methyl esters.[3][4] The resulting esters are then separated on a GC column and detected by either a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation.[5] For the separation of enantiomers, a chiral GC column is employed.[1][2]
Experimental Protocols
Sample Preparation: Derivatization to Methyl Esters
For the analysis of this compound, derivatization to its methyl ester is a common and effective sample preparation step.[3][4]
Materials:
-
Sample containing this compound
-
Boron trifluoride (BF3) in methanol (14% w/v) or Acetyl chloride
-
Methanol, anhydrous
-
Heptane or Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Vials, heating block, and standard laboratory glassware
Protocol using BF3-Methanol:
-
Accurately weigh approximately 10-25 mg of the sample into a screw-cap vial.
-
Add 2 mL of 14% BF3-methanol solution to the vial.
-
Seal the vial tightly and heat at 60-80°C for 20 minutes in a heating block.
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of heptane and 2 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute to extract the methyl esters into the heptane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol using Acetyl Chloride-Methanol:
-
Prepare a 2M methanolic hydrochloride solution by carefully adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a fume hood. Caution: This reaction is exothermic.
-
Add 2 mL of the freshly prepared methanolic hydrochloride to the sample vial.
-
Follow steps 3-9 from the BF3-Methanol protocol.
Gas Chromatography (GC) Analysis
The following are example GC conditions that can be used as a starting point for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and analytical requirements.
Table 1: Example GC-FID and GC-MS Operating Conditions
| Parameter | GC-FID Conditions | GC-MS Conditions |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) | 50:1 (can be adjusted) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | 70 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID | Mass Spectrometer |
| Detector Temp. | 280 °C | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Scan Range | N/A | m/z 40-400 |
Enantioselective GC Analysis
For the separation of the enantiomers of this compound esters, a chiral stationary phase is required. Based on studies of similar 2-phenylcarboxylic acid esters, cyclodextrin-based chiral columns are effective.[1]
Table 2: Example Conditions for Enantioselective GC Analysis
| Parameter | Chiral GC Conditions |
| Column | 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin or similar chiral column |
| Inlet Temperature | 230 °C |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Isothermal at 120-150 °C (optimization required) |
| Detector | FID or MS |
Quantitative Data
The following table provides example quantitative data for compounds structurally similar to this compound esters. This data should be used as a reference, and it is recommended to perform a full method validation for the specific analyte and matrix of interest.
Table 3: Example Quantitative Data for Related Phenylalkanoic Acid Esters
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (µg/mL) | R² | Reference |
| Methyl hexadecanoate | 4.977 | 11.94 | 39.80 | 0.50–10.00 | >0.99 | [3] |
| Methyl stearate | 6.140 | 11.90 | 39.68 | 1.00–20.00 | >0.99 | [3] |
| 3-Methylbutanoic acid methyl ester | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Note: The retention times are highly dependent on the specific GC column and conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound esters.
Caption: Experimental workflow for GC analysis.
Logical Relationship for Method Selection
The choice between a standard achiral GC analysis and an enantioselective analysis depends on the research goals.
Caption: Method selection logic diagram.
Conclusion
The gas chromatographic methods outlined in this application note provide a robust framework for the qualitative and quantitative analysis of this compound esters. Proper sample preparation through esterification is critical for achieving good chromatographic performance. The choice of an appropriate GC column, whether achiral or chiral, allows for either the determination of the total ester content or the separation and quantification of individual enantiomers. The provided protocols and example conditions serve as a valuable starting point for method development and validation in research, quality control, and drug development settings.
References
- 1. [Enantioseparation of 2-phenylcarboxylic acid esters by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical method for the prediction of retention times of fatty acid methyl esters in temperature-programmed capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Resolution of Chiral Amines using 3-Methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of these amines is often critical to their biological activity and safety. Consequently, the efficient separation of racemic amine mixtures into their constituent enantiomers is a crucial step in drug discovery and development. One of the most robust and scalable methods for achieving this separation is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.
This document provides detailed application notes and protocols for the use of 3-methyl-2-phenylbutanoic acid as a chiral resolving agent for the separation of racemic amines. The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure form of this compound. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched amine. While specific examples for this exact resolution are not widely published, the protocols provided are based on well-established principles of diastereomeric salt formation.[1][2][3][4]
Principle of Chiral Resolution
The fundamental basis for this chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers.[1] Enantiomers, being mirror images, have identical physical properties in an achiral environment, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomers, which are not mirror images and thus exhibit different physical properties, enabling their separation.[3]
The general workflow for the chiral resolution of a racemic amine using an enantiomerically pure acid, such as (R)- or (S)-3-methyl-2-phenylbutanoic acid, is as follows:
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiopure form of this compound in a suitable solvent.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is separated based on differences in their solubility. One diastereomer will preferentially crystallize out of the solution.
-
Isolation of the Diastereomer: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Chiral Amine: The enantiomerically enriched amine is recovered from the isolated diastereomeric salt by treatment with a base.
-
Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the basified salt solution for reuse.
Data Presentation
| Racemic Carboxylic Acid Resolved | Resolving Agent | Enantiomeric Excess (ee) of Product | Yield (%) |
| Ibuprofen | (S)-3-methyl-2-phenylbutylamine | 98.7% (S)-Ibuprofen | 39.8% |
| Ketoprofen | (S)-3-methyl-2-phenylbutylamine | 99.4% (S)-Ketoprofen | 36.7% |
| Naproxen | (S)-3-methyl-2-phenylbutylamine | 99.2% (S)-Naproxen | 35.1% |
| 2-Hydroxy-4-phenylbutanoic acid | (S)-3-methyl-2-phenylbutylamine | 99% (R)-acid | 34.4% |
| 2-Benzylsuccinic acid | (S)-3-methyl-2-phenylbutylamine | 99% (S)-acid | 32.2% |
| Table 1: Resolution of various racemic carboxylic acids using (S)-3-methyl-2-phenylbutylamine, the amine analog of the proposed resolving agent. The high enantiomeric excess values achieved indicate a strong potential for this compound to be an effective resolving agent for chiral amines.[5][6] |
Experimental Protocols
The following are generalized protocols for the chiral resolution of a primary or secondary amine using (R)- or (S)-3-methyl-2-phenylbutanoic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific amines.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
(R)- or (S)-3-methyl-2-phenylbutanoic acid (0.5 - 1.0 molar equivalent)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In an appropriate-sized Erlenmeyer flask, dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the enantiomerically pure this compound in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring. An exothermic reaction may be observed, and a precipitate may form immediately.
-
Heat the mixture to reflux until a clear solution is obtained. If the salt does not fully dissolve, add a small amount of additional solvent.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of prism-shaped crystals is often indicative of successful diastereomeric salt formation.[3]
-
Allow the solution to stand undisturbed for several hours to overnight to maximize crystal growth.
-
Collect the crystals by suction filtration and wash them with a small amount of the ice-cold solvent.
-
Dry the crystals in a vacuum oven at a temperature appropriate for the stability of the salt.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide or Potassium Hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether, or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the crystalline diastereomeric salt in water.
-
Slowly add the aqueous base solution with stirring until the salt completely dissolves and the solution becomes basic (check with pH paper). This will regenerate the free amine.[7]
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent. Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and dry them over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a common and reliable method for determining the enantiomeric purity of chiral compounds.[8]
Materials:
-
Resolved amine sample
-
Racemic amine standard
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic amine and a solution of the resolved amine sample in the mobile phase.
-
Develop a suitable method on the chiral HPLC system, optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers in the racemic standard.
-
Inject the resolved amine sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
B. Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent
NMR spectroscopy can also be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent or by using a chiral solvating agent to induce different chemical shifts for the enantiomers.
Visualizations
Workflow for Chiral Amine Resolution
Caption: General workflow for the resolution of a racemic amine.
Logical Relationship of Chiral Resolution
Caption: Principle of converting enantiomers to separable diastereomers.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for the Amidation of 3-Methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the amidation of 3-methyl-2-phenylbutanoic acid, a sterically hindered carboxylic acid. The presence of a bulky isopropyl group adjacent to the phenyl ring poses a challenge for standard amidation reactions. This protocol outlines effective methods using common coupling reagents to achieve efficient amide bond formation, a crucial transformation in medicinal chemistry and drug development.[1][2]
Two primary protocols are presented, utilizing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3] These reagents are widely used for their efficiency in forming amide bonds, even with challenging substrates.[2][3]
Data Presentation
The following table summarizes the key reagents and typical reaction parameters for the two primary protocols for the amidation of this compound.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | N-hydroxybenzotriazole (HOBt) | None required, but can be used |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Stoichiometry (Acid:Amine:Coupling Reagent:Additive:Base) | 1.0 : 1.1 : 1.2 : 1.2 : 2.5 | 1.0 : 1.1 : 1.1 : - : 3.0 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 18 hours |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol details the coupling of this compound with a primary or secondary amine using EDC and HOBt.[3][4]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[3]
-
N-hydroxybenzotriazole (HOBt)[3]
-
N,N-Diisopropylethylamine (DIPEA)[4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).[4]
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF.
-
Addition of Amine and Base: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).[4]
-
Addition of Coupling Agents: Add HOBt (1.2 equivalents) to the mixture. Cool the solution to 0 °C in an ice bath with stirring.[3]
-
Initiation of Reaction: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[3]
Protocol 2: Amidation using HATU
This protocol is particularly useful for sterically hindered substrates where other coupling methods may be less effective.[2][6]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]
-
N,N-Diisopropylethylamine (DIPEA)[6]
-
Anhydrous Dimethylformamide (DMF)[6]
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the this compound (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents) while stirring at 0 °C.[3] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[3]
-
Addition of Amine: Add the amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[6]
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.[6]
Visualizations
Caption: Experimental workflow for the amidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 3-methyl-2-phenylbutanoic acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that finds relevance in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. However, due to the inherent polarity and low volatility of carboxylic acids, direct GC-MS analysis often results in poor chromatographic peak shape and thermal degradation. Chemical derivatization is a crucial step to convert the carboxylic acid into a more volatile and thermally stable derivative, enabling robust and sensitive analysis.
This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and esterification (specifically, methylation). It also outlines the typical GC-MS parameters for the analysis of the resulting derivatives. Furthermore, considerations for the chiral separation of its enantiomers are discussed.
Principle of Derivatization
Derivatization for GC-MS analysis of carboxylic acids primarily aims to replace the active hydrogen in the carboxyl group with a non-polar functional group. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. The two main approaches detailed here are:
-
Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
-
Esterification (Methylation): This method converts the carboxylic acid into its corresponding methyl ester. A common approach is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst like boron trifluoride (BF₃).[3]
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC autosampler vials with inserts
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound or transfer a known volume of a sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of pyridine (to aid dissolution and act as an acid scavenger) and 100 µL of MSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A 1 µL aliquot is typically injected.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol details the conversion of this compound to its methyl ester.
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF₃-MeOH) solution
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating block or oven
-
GC autosampler vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known quantity of this compound or a dried sample extract in a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF₃-MeOH solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 10 minutes.[3]
-
Extraction: After cooling to room temperature, add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes typical analytical performance data for the GC-MS analysis of phenylalkanoic acids after derivatization, which can be expected to be similar for this compound.
| Parameter | Silylation (MSTFA) | Esterification (BF₃-MeOH) |
| Derivative | Trimethylsilyl ester | Methyl ester |
| Typical Retention Time | Dependent on GC column and conditions | Dependent on GC column and conditions |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.5 - 5.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/L | 1.5 - 15.0 µg/L |
| Linear Range | 0.5 - 500 µg/L | 1.5 - 1000 µg/L |
| Recovery (%) | 90 - 105% | 85 - 100% |
| Precision (RSD %) | < 10% | < 15% |
Note: These values are representative and should be determined for each specific application and instrument during method validation.
GC-MS Parameters
Typical GC-MS conditions for the analysis of the derivatized this compound are provided below. These parameters should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Solvent Delay | 4 minutes |
Mass Spectra Interpretation
Methyl 3-methyl-2-phenylbutanoate: The mass spectrum of the methyl ester derivative is expected to show a molecular ion peak (M⁺) at m/z 192.[5] Key fragment ions would likely include those resulting from the loss of the methoxy group (-OCH₃, m/z 161), the carboxyl group (-COOCH₃, m/z 133), and cleavage of the isopropyl group.
TMS-derivative of this compound: The TMS derivative will have a molecular ion at m/z 250. Characteristic fragments for TMS derivatives include m/z 73 ([Si(CH₃)₃]⁺), which is often the base peak.[6] Other significant ions would arise from the loss of a methyl group (M-15, m/z 235) and other characteristic rearrangements.
Chiral Analysis Considerations
Since this compound is a chiral compound, the separation of its enantiomers may be necessary. This can be achieved by two main approaches in GC:
-
Direct Separation on a Chiral Column: After achiral derivatization (e.g., methylation or silylation), the derivatives can be separated on a chiral GC column, such as one containing a cyclodextrin-based stationary phase.[7]
-
Indirect Separation via Diastereomer Formation: The enantiomers of this compound can be reacted with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[4]
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Strategies for the chiral separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-methyl-2-phenylbutanoate | C12H16O2 | CID 5051294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Application of 3-methyl-2-phenylbutanoic acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-methyl-2-phenylbutanoic acid in asymmetric synthesis. This chiral carboxylic acid serves as a valuable tool for the separation of enantiomers and as a controller of stereochemistry in various chemical transformations.
Application as a Chiral Resolving Agent
This compound is an effective chiral resolving agent for the separation of racemic amines. The principle of this application lies in the formation of diastereomeric salts upon reaction of the racemic amine with an enantiomerically pure form of the acid. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched or pure amine.
The effectiveness of this resolution is analogous to the well-documented use of its amine counterpart, (S)-3-methyl-2-phenylbutylamine, for the resolution of racemic carboxylic acids, which demonstrates high enantiomeric excesses and good yields.[1]
Data Presentation: Resolution of Racemic Carboxylic Acids with (S)-3-methyl-2-phenylbutylamine
The following table summarizes the quantitative data for the resolution of various racemic carboxylic acids using (S)-3-methyl-2-phenylbutylamine, illustrating the potential efficacy of this compound for the resolution of amines.[1]
| Racemic Carboxylic Acid Resolved | Enantiomer Obtained | Enantiomeric Excess (e.e.) | Yield (%) |
| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |
| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |
| Naproxen | (S)-Naproxen | 99.2% | 35.1% |
| 2-Hydroxy-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutanoic acid | 99% | 34.4% |
| 2-Benzylsuccinic acid | (S)-2-Benzylsuccinic acid | 99% | 32.2% |
Experimental Protocol: Resolution of a Racemic Amine with (R)-3-methyl-2-phenylbutanoic acid (General Procedure)
This protocol provides a general methodology for the resolution of a racemic primary amine using (R)-3-methyl-2-phenylbutanoic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.
Materials:
-
Racemic amine
-
(R)-3-methyl-2-phenylbutanoic acid
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Filter paper
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent at room temperature or gentle warming.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-3-methyl-2-phenylbutanoic acid in the same solvent.
-
Slowly add the solution of the resolving agent to the amine solution with stirring.
-
Allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to induce crystallization of one of the diastereomeric salts. Cooling the mixture may be necessary to facilitate precipitation.
-
-
Fractional Crystallization:
-
Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
The enantiomeric purity of the amine in the crystalline salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR spectroscopy.
-
If the desired level of diastereomeric purity is not achieved, recrystallize the salt from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Basify the aqueous layer by the dropwise addition of 1M NaOH solution until the pH is basic (e.g., pH 10-12), ensuring all the salt has dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent:
-
Acidify the aqueous layer from step 3 with 1M HCl to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the (R)-3-methyl-2-phenylbutanoic acid.
-
Visualization: Principle of Chiral Resolution
Caption: Chiral resolution of a racemic amine.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed and ideally recycled. This compound can be used as a chiral auxiliary by forming a chiral amide or ester with a substrate. The bulky and conformationally defined nature of the auxiliary can then direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity.
While specific literature examples detailing the use of this compound as a chiral auxiliary are not prevalent, its structure is analogous to other successful phenyl-containing chiral auxiliaries. The following protocols are based on well-established procedures for other chiral auxiliaries and represent plausible applications for this compound.
Experimental Protocol: Asymmetric Alkylation using a this compound-derived Auxiliary (General Procedure)
This protocol describes a general method for the diastereoselective alkylation of an enolate derived from an N-acyl derivative of this compound.
Materials:
-
(R)- or (S)-3-methyl-2-phenylbutanoic acid
-
Amine or alcohol substrate
-
Coupling agent (e.g., DCC, EDC)
-
Strong, non-nucleophilic base (e.g., LDA, LiHMDS)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous aprotic solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Reagents for auxiliary removal (e.g., LiOH/H2O2 for amides, LiAlH4 for esters)
Procedure:
-
Attachment of the Chiral Auxiliary:
-
Couple the enantiomerically pure this compound to the desired amine or alcohol substrate using a standard coupling agent to form the corresponding chiral amide or ester. Purify the product by chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral auxiliary-substrate conjugate in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Slowly add a solution of a strong base (e.g., 1.1 equivalents of LDA) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., 1.2 equivalents of an alkyl halide) and allow the reaction to proceed at -78 °C until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography to separate the diastereomers.
-
-
Removal of the Chiral Auxiliary:
-
For amides: Treat the alkylated product with a nucleophile such as lithium hydroxide and hydrogen peroxide to cleave the amide bond and liberate the chiral carboxylic acid.
-
For esters: Reduce the ester with a reagent like lithium aluminum hydride to yield the chiral alcohol.
-
Isolate and purify the desired enantiomerically enriched product. The chiral auxiliary can often be recovered.
-
Visualization: Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation.
Experimental Protocol: Asymmetric Aldol Reaction using a this compound-derived Auxiliary (General Procedure)
This protocol outlines a general method for a diastereoselective aldol reaction using a boron enolate derived from an N-acyl derivative of this compound.
Materials:
-
Chiral N-acyl derivative of this compound
-
Dibutylboron triflate (Bu2BOTf)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Aldehyde
-
Anhydrous dichloromethane
-
Buffer solution (e.g., pH 7 phosphate buffer)
-
Methanol, Hydrogen peroxide
Procedure:
-
Enolate Formation:
-
Dissolve the chiral N-acyl derivative in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add dibutylboron triflate (1.1 equivalents) followed by the dropwise addition of a tertiary amine base (1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 equivalents) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a solution of hydrogen peroxide in methanol and stir vigorously for 1 hour.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the aldol adduct by column chromatography to separate the diastereomers.
-
-
Auxiliary Removal:
-
Cleave the chiral auxiliary from the purified aldol adduct as described in the alkylation protocol to obtain the enantiomerically enriched β-hydroxy acid or alcohol.
-
Visualization: Asymmetric Aldol Reaction Pathway
Caption: Pathway of an asymmetric aldol reaction.
Disclaimer: The experimental protocols provided are general guidelines. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiments. Optimization of reaction conditions is often necessary to achieve the best results for a specific substrate.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). The large-scale production of this enantiomerically pure compound presents several challenges, including control of stereochemistry, process efficiency, and scalability.
These application notes provide a comprehensive overview of three primary synthetic strategies for the large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid: asymmetric synthesis via enantioselective alkylation, enzymatic kinetic resolution of a racemic ester, and classical chiral resolution through diastereomeric salt formation. Detailed protocols, comparative data, and process workflows are presented to aid researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for the large-scale production of (S)-3-methyl-2-phenylbutanoic acid depends on various factors, including cost, desired enantiomeric purity, process robustness, and environmental impact. The following table summarizes the key quantitative parameters for the three primary methods discussed.
| Parameter | Asymmetric Synthesis (Enantioselective Alkylation) | Enzymatic Kinetic Resolution | Classical Chiral Resolution (Diastereomeric Salt Crystallization) |
| Typical Yield | 60-85% | Theoretical max. 50% (for the desired enantiomer) | Theoretical max. 50% (without racemization and recycling) |
| Enantiomeric Excess (ee) | >95% | >98% | >98% |
| Key Reagents | Phenylacetic acid, 2-iodopropane, chiral auxiliary/catalyst | Racemic ethyl 3-methyl-2-phenylbutanoate, Lipase (e.g., Candida antarctica Lipase B) | Racemic 3-methyl-2-phenylbutanoic acid, Chiral resolving agent (e.g., (S)-α-methylbenzylamine) |
| Process Complexity | Moderate to High | Moderate | Low to Moderate |
| Scalability | Good | Excellent | Good |
| "Green" Chemistry Aspects | Use of stoichiometric chiral auxiliaries can be a drawback. Catalytic versions are greener. | Biocatalytic, mild reaction conditions. | Can involve multiple crystallization steps and solvent usage. |
Method 1: Asymmetric Synthesis via Enantioselective Alkylation
This method establishes the desired stereocenter early in the synthetic sequence through the alkylation of a prochiral enolate derived from a phenylacetic acid derivative. The use of a chiral auxiliary or a chiral catalyst directs the incoming alkyl group to create the (S)-enantiomer preferentially.
Logical Workflow for Asymmetric Synthesis
Detailed Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnels.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Reagents: Phenylacetic acid, chiral auxiliary (e.g., Evans oxazolidinone), n-butyllithium or lithium diisopropylamide (LDA), 2-iodopropane, tetrahydrofuran (THF, anhydrous), diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, and appropriate crystallization solvent (e.g., heptane/ethyl acetate mixture).
Procedure:
-
Preparation of the Chiral Auxiliary Adduct: In a appropriately sized reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral auxiliary in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium, maintaining the temperature below -70 °C. To this, add a solution of the acid chloride of phenylacetic acid in THF. Stir for 1-2 hours at -78 °C.
-
Enolate Formation: To the solution from the previous step, slowly add a solution of LDA in THF at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the enolate.
-
Alkylation: Slowly add 2-iodopropane to the enolate solution at -78 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically stirred for several hours to overnight.
-
Work-up and Auxiliary Cleavage: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. The chiral auxiliary can then be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude (S)-3-methyl-2-phenylbutanoic acid by recrystallization from a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to yield the final product with high enantiomeric purity.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Method 2: Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the synthesis of (S)-3-methyl-2-phenylbutanoic acid, the corresponding racemic ethyl ester is subjected to enzymatic hydrolysis. The (S)-acid is produced, while the (R)-ester remains.
Logical Workflow for Enzymatic Kinetic Resolution
Detailed Experimental Protocol
Materials and Equipment:
-
pH-statted, temperature-controlled bioreactor or jacketed reactor.
-
Filtration system for enzyme recovery.
-
Liquid-liquid extraction setup.
-
Distillation apparatus for solvent removal.
-
Reagents: Racemic ethyl 3-methyl-2-phenylbutanoate, immobilized Candida antarctica Lipase B (CALB), phosphate buffer, sodium hydroxide solution (for pH control), ethyl acetate, and hydrochloric acid.
Procedure:
-
Reaction Setup: Charge the reactor with phosphate buffer and the racemic ethyl 3-methyl-2-phenylbutanoate. Heat the mixture to the optimal temperature for the enzyme (typically 30-40 °C).
-
Enzymatic Reaction: Add the immobilized lipase to the reactor. Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a sodium hydroxide solution. The progress of the reaction (hydrolysis of the ester) is monitored by the consumption of the base or by HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.[2][3]
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.
-
Product Separation: Transfer the reaction mixture to a separation vessel. Acidify the aqueous phase with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to the free carboxylic acid.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate. The (S)-3-methyl-2-phenylbutanoic acid will be extracted into the organic phase, while the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate will also be in the organic phase. A subsequent separation of the acid from the ester can be achieved by an aqueous base extraction of the acid.
-
Isolation of the (S)-Acid: The basic aqueous extract containing the sodium salt of the (S)-acid is then re-acidified and extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude (S)-3-methyl-2-phenylbutanoic acid.
-
Purification: The crude product is then purified by recrystallization to obtain the final product with high chemical and enantiomeric purity.
Method 3: Classical Chiral Resolution via Diastereomeric Salt Formation
This traditional method involves the reaction of the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent acidification of the desired diastereomeric salt liberates the enantiomerically pure carboxylic acid.
Logical Workflow for Classical Chiral Resolution
Detailed Experimental Protocol
Materials and Equipment:
-
Crystallization vessel with temperature control and agitation.
-
Filtration equipment.
-
Drying oven.
-
Reagents: Racemic this compound, (S)-α-methylbenzylamine, a suitable solvent for crystallization (e.g., ethanol, isopropanol, or acetonitrile), hydrochloric acid, and an extraction solvent (e.g., ethyl acetate).
Procedure:
-
Salt Formation: In a crystallization vessel, dissolve the racemic this compound in a suitable solvent at an elevated temperature. In a separate container, dissolve an equimolar amount of the chiral resolving agent, (S)-α-methylbenzylamine, in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution. The mixture is then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt. The cooling rate is critical for achieving good separation.[4]
-
Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt. The enantiomeric purity of the salt should be checked (indirectly by analyzing the acid obtained from a small sample). If necessary, the salt can be recrystallized to improve its diastereomeric purity.
-
Liberation of the (S)-Acid: The isolated and purified diastereomeric salt is dissolved or suspended in water, and the mixture is acidified with hydrochloric acid to a pH of about 2.
-
Extraction and Isolation: The liberated (S)-3-methyl-2-phenylbutanoic acid is extracted with an organic solvent. The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Final Purification: The resulting enantiomerically enriched acid can be further purified by recrystallization if necessary to meet the final product specifications.
Safety Considerations
The large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid involves the handling of various chemicals that pose potential hazards. A thorough risk assessment should be conducted before commencing any work.
-
Flammable Solvents: Many organic solvents used in these protocols (e.g., THF, heptane, ethyl acetate) are flammable. All operations should be carried out in a well-ventilated area, away from ignition sources, and using appropriate grounding and bonding to prevent static discharge.
-
Corrosive Reagents: Strong acids (hydrochloric acid) and bases (sodium hydroxide, n-butyllithium, LDA) are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or face shield, and a lab coat, must be worn.
-
Reactive Reagents: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere and with extreme care.
-
General Precautions: Ensure adequate ventilation to avoid inhalation of vapors. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed hazard information and handling procedures.
Conclusion
The large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid can be successfully achieved through several distinct methodologies. Asymmetric synthesis offers a direct route to the desired enantiomer with potentially high yields, while enzymatic kinetic resolution provides a green and highly selective alternative. Classical chiral resolution remains a viable and often cost-effective method, particularly when efficient recycling of the resolving agent and the undesired enantiomer is implemented. The choice of the optimal synthetic route will depend on a careful evaluation of economic, technical, and regulatory requirements specific to the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-2-phenylbutanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methyl-2-phenylbutanoic acid as a versatile chiral building block in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. The primary focus is on its application as a precursor to (S)-3-methyl-2-phenylbutylamine, a highly effective chiral resolving agent.
Introduction
This compound is a chiral carboxylic acid that serves as a valuable synthon in asymmetric synthesis. Its stereochemically defined structure makes it an important starting material for the preparation of other chiral molecules. The (S)-enantiomer is of particular interest as it is a key precursor to (S)-3-methyl-2-phenylbutylamine, a resolving agent used in the separation of racemic mixtures of pharmaceutically important carboxylic acids. This document outlines the synthesis of the chiral acid and its amine derivative, and details its application in the resolution of several key drug molecules.
Enantioselective Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid
The enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid can be achieved through the asymmetric alkylation of a phenylacetic acid derivative. This method establishes the desired stereocenter early in the synthetic sequence.[1]
Experimental Protocol: Enantioselective Alkylation
Materials:
-
Phenylacetic acid
-
Chiral lithium amide base (e.g., lithium (R,R)-bis(1-phenylethyl)amide)
-
n-Butyllithium (n-BuLi)
-
2-Iodopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi dropwise. Stir the mixture for 30 minutes to form the chiral lithium amide base.
-
In a separate flask, dissolve phenylacetic acid in anhydrous THF and cool to -78 °C.
-
Slowly add the phenylacetic acid solution to the chiral lithium amide solution at -78 °C. Stir for 1 hour to form the chiral enolate.
-
Add 2-iodopropane to the reaction mixture at -78 °C and allow the reaction to stir for 5-24 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude (S)-3-methyl-2-phenylbutanoic acid by column chromatography on silica gel.[1]
Caption: Synthetic workflow for (S)-3-methyl-2-phenylbutanoic acid.
Synthesis of (S)-3-Methyl-2-phenylbutylamine
The chiral carboxylic acid is converted to the corresponding amine, which serves as the resolving agent. This is typically achieved by first converting the carboxylic acid to an amide, followed by reduction.
Experimental Protocol: Amidation and Reduction
Materials:
-
(S)-3-Methyl-2-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia (gas or solution in dioxane)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Amidation
-
To a solution of (S)-3-methyl-2-phenylbutanoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain crude (S)-3-methyl-2-phenylbutanamide.
Step 2: Reduction
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and slowly add a solution of the crude (S)-3-methyl-2-phenylbutanamide in the same solvent.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solid and wash with ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-methyl-2-phenylbutylamine.
Caption: Synthesis of the chiral resolving agent.
Application in Chiral Resolution
(S)-3-methyl-2-phenylbutylamine is a highly effective resolving agent for racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates. The process involves the formation of diastereomeric salts, which can be separated by crystallization due to their different physical properties.
Quantitative Data for Chiral Resolution
| Racemic Carboxylic Acid | Resolved Enantiomer | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% | [2] |
| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% | [2] |
| Naproxen | (S)-Naproxen | 99.2% | 35.1% | [2] |
| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | >99% | 34.4% | [2] |
| 2-Benzylsuccinic acid (BSA) | (S)-BSA | >99% | 32.2% | [2] |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
Materials:
-
Racemic Ibuprofen
-
(S)-3-Methyl-2-phenylbutylamine
-
Methanol
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve racemic ibuprofen in methanol.
-
Add an equimolar amount of (S)-3-methyl-2-phenylbutylamine to the solution.
-
Allow the mixture to stand at room temperature for crystallization of the diastereomeric salt to occur. The salt of (S)-ibuprofen with (S)-3-methyl-2-phenylbutylamine is typically less soluble and precipitates.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
To liberate the free acid, treat the diastereomeric salt with dilute HCl.
-
Extract the (S)-ibuprofen with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Determine the enantiomeric excess of the resulting (S)-ibuprofen using chiral HPLC.
Caption: General workflow for chiral resolution.
Signaling Pathways of Resolved Pharmaceuticals
The importance of obtaining enantiomerically pure drugs is underscored by the stereospecificity of their biological targets.
(S)-Ibuprofen and the Cyclooxygenase (COX) Pathway
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] The pharmacological activity of ibuprofen resides almost exclusively in the (S)-enantiomer.[4][5] (S)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is significantly less active.[5][6] Although the (R)-isomer can undergo in vivo inversion to the active (S)-form, direct administration of the pure (S)-enantiomer allows for a lower dose and potentially fewer side effects.[6]
Caption: Inhibition of the COX pathway by (S)-Ibuprofen.
Benazepril and the Renin-Angiotensin System
(R)-2-Hydroxy-4-phenylbutanoic acid is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril.[2] Benazepril is a prodrug that is hydrolyzed in the body to its active form, benazeprilat. Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[7][8][9] This leads to vasodilation and a reduction in blood pressure. The ACE inhibitory activity is highly stereospecific, with the (S,S)-isomer of benazepril being the most potent.[10]
Caption: Inhibition of the Renin-Angiotensin System by Benazeprilat.
KAD-1229 and Insulin Secretion
(S)-2-Benzylsuccinic acid is a key intermediate for the hypoglycemic agent KAD-1229.[2] KAD-1229 stimulates insulin release from pancreatic β-cells by binding to the sulfonylurea receptors (SUR) and closing ATP-sensitive potassium (KATP) channels.[11] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin exocytosis. The activity of KAD-1229 is dependent on its specific stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 9. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the insulinotropic effect of the novel antihyperglycemic agent KAD-1229 using HIT T15 cells, a hamster's insulinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purity analysis of 3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to deliver robust and reproducible results for the enantioselective separation and quantification of the (R)- and (S)-enantiomers, which is a critical aspect of quality control in pharmaceutical development due to the often distinct pharmacological and toxicological profiles of different enantiomers.[1]
The method employs a normal-phase chiral HPLC technique, utilizing a polysaccharide-based chiral stationary phase (CSP) to achieve effective separation of the enantiomers.[2][3] The inclusion of an acidic modifier in the mobile phase is crucial for obtaining good peak shape and resolution for acidic compounds like this compound.
Principle of Separation
The enantioselective separation is achieved through the differential interaction of the this compound enantiomers with the chiral stationary phase. The polysaccharide-based CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.[2][3] This direct chiral resolution method is highly efficient and widely used for the analysis of chiral compounds.[1]
Experimental Protocols
Materials and Reagents
-
Racemic this compound reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Chiral HPLC column: A polysaccharide-based CSP, such as one with cellulose or amylose derivatives, is recommended. A column like the Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable choice.[1][3]
-
Standard laboratory glassware and equipment
-
HPLC system with a UV detector
Preparation of Mobile Phase
-
Prepare a mobile phase of n-Hexane, 2-Propanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
For 1 L of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Standard and Sample Preparation
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of racemic this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add a portion of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Fill the flask to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be analyzed.
-
Follow the same procedure as for the standard solution preparation.
HPLC System and Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column compartment, and UV detector. |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[3] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution. The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.[1]
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The number of theoretical plates for each enantiomer peak should be greater than 2000.
Data Presentation
The following table presents representative chromatographic data for the separation of this compound enantiomers based on the analysis of structurally similar compounds. Actual retention times and resolution may vary depending on the specific column and system used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Tailing Factor (T) | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Purity Calculation:
The purity of each enantiomer is calculated using the area percent method:
-
% Purity of Enantiomer = (Area of Enantiomer Peak / Total Area of All Peaks) x 100
The enantiomeric excess (% ee) can be calculated as follows:
-
% ee = [|Area_E1 - Area_E2| / (Area_E1 + Area_E2)] x 100
where Area_E1 and Area_E2 are the peak areas of the two enantiomers.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Method Parameters
The following diagram illustrates the relationship between key HPLC method parameters and their impact on the separation.
Caption: Interplay of HPLC method parameters.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure chiral carboxylic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation for the development of safer and more effective drugs.[1][2] Racemic 3-methyl-2-phenylbutanoic acid, a member of the 2-arylpropionic acid family (profens), represents a key chiral intermediate. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound, a green and highly selective method for obtaining its enantiomers.
The protocols described herein focus on the enantioselective hydrolysis of a racemic ester of this compound using commercially available lipases. This method is based on the principle that one enantiomer of the ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. This allows for the separation of the two enantiomers in subsequent purification steps.
Materials and Methods
Enzymes and Substrates
-
Substrate: Racemic ethyl 3-methyl-2-phenylbutanoate
-
Enzymes:
-
Lipase from Alcaligenes sp. (ASL)
-
Lipase from Pseudomonas cepacia (PCL)
-
Lipase from Burkholderia cepacia (BCL)
-
Lipase from Pseudomonas fluorescens (PFL)
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (e.e.) of the substrate and product, as well as the conversion rate, will be determined by chiral HPLC analysis.
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H, or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselective Hydrolysis
This protocol outlines the initial screening process to identify the most effective lipase for the kinetic resolution.
-
Reaction Setup:
-
In separate 10 mL vials, add 100 mg of racemic ethyl 3-methyl-2-phenylbutanoate.
-
To each vial, add 5 mL of a 0.1 M phosphate buffer (pH 7.0).
-
To each vial, add 20 mg of one of the selected lipases (ASL, PCL, BCL, PFL).
-
-
Incubation:
-
Seal the vials and place them in an orbital shaker.
-
Incubate at 40 °C with agitation (200 rpm) for 24 hours.
-
-
Sample Preparation and Analysis:
-
After 24 hours, quench the reaction by adding 1 mL of acetonitrile and vortexing.
-
Centrifuge the samples to pellet the enzyme.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the samples by chiral HPLC to determine the conversion rate and the enantiomeric excess of the remaining substrate (ester) and the formed product (acid).
-
Protocol 2: Optimized Enzymatic Resolution with Alcaligenes sp. Lipase
Based on literature data for the structurally similar 3-phenylbutanoic acid, Alcaligenes sp. lipase is expected to show high enantioselectivity.[3] This protocol describes an optimized resolution process.
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 500 mg of racemic ethyl 3-methyl-2-phenylbutanoate.
-
Add 25 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 100 mg of Alcaligenes sp. lipase.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyzing them by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the enzyme.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The resulting mixture of the unreacted ester and the acid product can be separated by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the expected quantitative data for the enzymatic resolution based on the performance of lipases with structurally related 3-arylalkanoic acids.[3]
Table 2: Expected Performance of Lipases in the Kinetic Resolution of Ethyl 3-Methyl-2-Phenylbutanoate
| Enzyme | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Enantioselectivity (E) |
| Alcaligenes sp. Lipase (ASL) | ~50 | >98 (R)-ester | >97 (S)-acid | >200 |
| Pseudomonas cepacia Lipase (PCL) | ~50 | >95 (R)-ester | >95 (S)-acid | >100 |
| Burkholderia cepacia Lipase (BCL) | ~50 | >95 (R)-ester | >95 (S)-acid | >100 |
| Pseudomonas fluorescens Lipase (PFL) | ~50 | >95 (R)-ester | >95 (S)-acid | >100 |
Note: The enantiopreference for the (S)-acid is based on the typical selectivity of these lipases for related profens.
Visualizations
Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic resolution of racemic ethyl 3-methyl-2-phenylbutanoate.
Signaling Pathway: Lipase-Catalyzed Hydrolysis
Caption: Mechanism of lipase-catalyzed enantioselective hydrolysis.
Conclusion
The enzymatic kinetic resolution via hydrolysis of racemic ethyl 3-methyl-2-phenylbutanoate offers a highly efficient and environmentally friendly method for the production of its enantiomerically pure forms. Lipases from Alcaligenes sp. and Pseudomonas species are promising catalysts for this transformation, exhibiting high enantioselectivity. The detailed protocols and analytical methods provided in this document serve as a comprehensive guide for researchers and professionals in the field of drug development to implement this valuable synthetic strategy. Further optimization of reaction conditions may be necessary to achieve the desired performance for specific applications.
References
Application Notes and Protocols for the Synthesis of 3-methyl-2-phenylbutanoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-methyl-2-phenylbutanoic acid methyl ester, a compound of interest in organic synthesis and medicinal chemistry. The document outlines two primary synthetic strategies, including detailed experimental procedures, data presentation in tabular format, and workflow visualizations using the DOT language.
Introduction
This compound methyl ester is a valuable intermediate in the synthesis of various organic molecules. Its preparation can be approached through several synthetic routes. This document details two common and effective methods:
-
Method A: Two-Step Synthesis. This involves the alkylation of phenylacetic acid to form this compound, followed by Fischer esterification to yield the desired methyl ester.
-
Method B: Direct Alkylation. This method involves the direct alkylation of the enolate of methyl phenylacetate with an isopropyl halide.
Method A: Two-Step Synthesis via Alkylation and Esterification
This method provides a robust route to the target compound, starting from readily available phenylacetic acid.
Step 1: Synthesis of this compound via Alkylation
This step involves the formation of a dianion from phenylacetic acid, followed by alkylation with an isopropyl halide.
Experimental Protocol:
-
Preparation of the Lithium Diisopropylamide (LDA) Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to the cooled THF.
-
In the dropping funnel, prepare a solution of diisopropylamine in anhydrous THF.
-
Add the diisopropylamine solution dropwise to the n-BuLi solution with vigorous stirring.
-
Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
-
Formation of the Phenylacetic Acid Dianion:
-
Dissolve phenylacetic acid in anhydrous THF in a separate flame-dried flask.
-
Slowly add this solution to the freshly prepared LDA solution at -78 °C.
-
The solution will typically change color, indicating the formation of the dianion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Add 2-iodopropane (or 2-bromopropane) to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Fischer Esterification to this compound methyl ester
This is a classic acid-catalyzed esterification.[1]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the purified this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise.[2]
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by vacuum distillation or column chromatography.
-
Workflow for Method A
Caption: Workflow for the Two-Step Synthesis of this compound methyl ester.
Method B: Direct Alkylation of Methyl Phenylacetate
This approach offers a more direct route to the target ester, starting from commercially available methyl phenylacetate.[3][4][5][6]
Experimental Protocol:
-
Preparation of the LDA Solution:
-
Follow the same procedure as in Method A, Step 1 to prepare a solution of LDA in anhydrous THF at -78 °C.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve methyl phenylacetate in anhydrous THF.
-
Slowly add the methyl phenylacetate solution to the LDA solution at -78 °C with constant stirring to form the enolate.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
-
Alkylation:
-
Add 2-iodopropane (or 2-bromopropane) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound methyl ester by vacuum distillation or column chromatography.
-
Workflow for Method B
Caption: Workflow for the Direct Alkylation Synthesis of this compound methyl ester.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the described synthetic methods. Please note that actual results may vary depending on specific experimental conditions and scale.
| Parameter | Method A: Alkylation of Phenylacetic Acid | Method A: Fischer Esterification | Method B: Direct Alkylation of Methyl Phenylacetate |
| Starting Material | Phenylacetic Acid | This compound | Methyl Phenylacetate |
| Key Reagents | LDA, 2-Iodopropane | Methanol, H₂SO₄ (cat.) | LDA, 2-Iodopropane |
| Solvent | THF | Methanol | THF |
| Reaction Temperature | -78 °C to Room Temp. | Reflux | -78 °C to Room Temp. |
| Typical Reaction Time | 12-16 hours | 4-6 hours | 12-16 hours |
| Typical Yield | 70-85% | 85-95% | 65-80% |
| Purification Method | Column Chromatography | Vacuum Distillation | Vacuum Distillation |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Strong acids like sulfuric acid are corrosive and should be handled with caution.
-
Anhydrous solvents are required for reactions involving organolithium reagents. Ensure all glassware is thoroughly flame-dried before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-phenylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methyl-2-phenylbutanoic acid, with a primary focus on the alkylation of phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common and effective method is the enantioselective alkylation of a phenylacetic acid derivative. This approach allows for the establishment of the desired stereocenter early in the synthetic sequence. The general two-step process involves the alkylation of phenylacetic acid, followed by amidation if the amide is the desired final product[1].
Q2: What are the critical parameters to control for a successful alkylation of phenylacetic acid?
The most critical parameters include:
-
Anhydrous Conditions: Moisture is highly detrimental as it can quench the strong base required for deprotonation and lead to the hydrolysis of starting materials or products[2]. All glassware should be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., argon or nitrogen)[1][2].
-
Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of phenylacetic acid to form the enediolate. Chiral lithium amides are often used for enantioselective synthesis[1]. The pKa of the base's conjugate acid should be significantly higher than that of the α-proton of the carboxylic acid[2].
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and enhance stereoselectivity[1].
-
Alkylating Agent: The choice of the isopropyl source is important. 2-Iodopropane is a commonly used alkylating agent for this synthesis[1].
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC)[1][2]. Small aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to check for the consumption of the starting material (phenylacetic acid) and the formation of the product.
Q4: What are the potential side reactions in this synthesis?
Potential side reactions include:
-
Over-alkylation: Dialkylation at the α-position can occur, especially if an excess of the alkylating agent or base is used.
-
Hydrolysis: Presence of water can lead to the formation of byproducts[2].
-
Racemization: The product can be racemized to its isomer by heating with acid[3].
Q5: What is a suitable method for purifying the final product?
The crude this compound can be purified by column chromatography on silica gel[1]. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can also be an effective purification method[4].
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can often be traced back to a few key areas. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Verify Base and Deprotonation: Incomplete deprotonation of phenylacetic acid is a primary suspect for low conversion[2]. Ensure the base is strong enough (e.g., a chiral lithium amide for enantioselective synthesis) and that it is fresh and has been handled under anhydrous conditions to prevent degradation[1][2]. Use at least two equivalents of the base to ensure complete formation of the enediolate.
-
Ensure Anhydrous Conditions: Moisture will quench the strong base and inhibit the reaction[2]. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents, and ensure the starting materials are dry.
-
Assess Reagent Quality: The purity of phenylacetic acid and the alkylating agent (e.g., 2-iodopropane) is crucial. Impurities can interfere with the reaction.
-
Review Reaction Temperature: While low temperatures are generally favored for selectivity, the reaction may be too slow if the temperature is too low. Ensure the temperature is maintained consistently throughout the reaction.
Issue 2: Presence of Impurities and Side Products
Q: My final product is impure, and I suspect the presence of side products. What are the common impurities and how can I avoid them?
A: The presence of impurities often points to side reactions occurring during the synthesis.
-
Unreacted Starting Material: If you observe unreacted phenylacetic acid, it indicates incomplete deprotonation or insufficient reaction time.
-
Over-Alkylated Product: The formation of 2-isopropyl-2-phenylbutanoic acid can occur if the product is deprotonated and reacts with another molecule of the alkylating agent.
-
Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of phenylacetic acid. Add the alkylating agent slowly to the reaction mixture.
-
-
Phenylacetamide or Phenylacetic Acid Salts: The presence of these indicates that moisture has contaminated the reaction, leading to hydrolysis[2].
Data Presentation
Table 1: Key Reagents and Their Roles
| Reagent | Role | Key Considerations |
| Phenylacetic Acid | Starting Material | Ensure high purity. |
| Chiral Lithium Amide (e.g., derived from a C2-symmetric amine) | Base | Must be strong, non-nucleophilic, and handled under anhydrous conditions. Used for enantioselective synthesis[1]. |
| 2-Iodopropane | Alkylating Agent | A good source for the isopropyl group. Other isopropyl halides can be used, but reactivity may vary[1]. |
| Tetrahydrofuran (THF) | Solvent | Must be anhydrous. An aprotic solvent is required[1]. |
| Saturated Aqueous Ammonium Chloride | Quenching Agent | Used to quench the reaction during workup[1]. |
| Ethyl Acetate | Extraction Solvent | Used to extract the product from the aqueous layer[1]. |
| Anhydrous Sodium Sulfate/Magnesium Sulfate | Drying Agent | To remove residual water from the organic extracts[1]. |
Table 2: General Reaction Conditions for Alkylation of Phenylacetic Acid
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | To control reactivity, minimize side reactions, and maximize stereoselectivity[1]. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent quenching of the strong base and side reactions with atmospheric moisture and oxygen[1]. |
| Reaction Time | 5 - 24 hours | Dependent on the reactivity of the alkylating agent and the substrate. Monitor by TLC or GC for completion[1]. |
| Solvent | Anhydrous aprotic solvent (e.g., THF) | To dissolve reagents and not interfere with the reaction[1]. |
| Stirring | Vigorous | To ensure proper mixing of reagents, especially during the addition of the base and alkylating agent. |
Experimental Protocols
Detailed Methodology for Enantioselective Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid
This protocol is adapted from a general method for the enantioselective alkylation of arylacetic acids[1].
1. Preparation of the Chiral Lithium Amide Solution:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, prepare a solution of a suitable chiral lithium amide (e.g., derived from a C2-symmetric amine) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Deprotonation of Phenylacetic Acid:
-
In a separate flame-dried flask, dissolve phenylacetic acid in anhydrous THF.
-
Add the phenylacetic acid solution dropwise to the chiral lithium amide solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enediolate[1].
3. Alkylation:
-
Slowly add 2-iodopropane to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 5-24 hours. Monitor the reaction progress by TLC[1].
4. Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride[1].
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[1].
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-3-methyl-2-phenylbutanoic acid[1].
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side products in the synthesis of 3-methyl-2-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methyl-2-phenylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.
Troubleshooting Guides & FAQs by Synthetic Route
Four common synthetic routes for this compound are covered below, each with its own set of potential side products and troubleshooting strategies.
Route 1: Alkylation of Phenylacetic Acid
This is a direct approach where the enolate of phenylacetic acid (or its ester derivative) is reacted with an isopropyl halide.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What could it be? A1: The most likely side product is the di-alkylated species, 2,2-diisopropyl-2-phenylbutanoic acid. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.
-
Q2: I am observing a significant amount of propene gas evolution and my yield is low. What is happening? A2: This is indicative of an E2 elimination reaction competing with the desired SN2 substitution. With secondary halides like isopropyl bromide, the use of a strong, sterically unhindered base can favor elimination.[1]
-
Q3: How can I minimize the formation of the di-alkylated side product? A3: To favor mono-alkylation, it is crucial to use a stoichiometric amount of base relative to the phenylacetic acid derivative.[2] Using a slight excess of the phenylacetic acid derivative can also help consume the alkylating agent before it can react with the mono-alkylated product. A slow, controlled addition of the alkylating agent at low temperatures is also recommended.
-
Q4: What conditions are best to avoid the E2 elimination side product? A4: The choice of base and solvent is critical. A sterically hindered, non-nucleophilic base can favor deprotonation without promoting elimination. Alternatively, using a chiral lithium amide in THF has been shown to produce high yields of the desired product with no observable elimination side products.[3] Using a less reactive alkylating agent, such as isopropyl iodide instead of bromide, can sometimes favor substitution.[3]
Quantitative Data on Side Product Formation (Alkylation):
| Parameter | Condition | Mono-alkylation:Di-alkylation Ratio | SN2:E2 Ratio | Reference(s) |
| Base Stoichiometry | 1.1 eq. Phenylacetic Acid, 1.0 eq. Base, 1.0 eq. Isopropyl Halide | High (favors mono-alkylation) | - | [2] |
| 1.0 eq. Phenylacetic Acid, 2.0 eq. Base, 2.0 eq. Isopropyl Halide | Low (favors di-alkylation) | - | [2] | |
| Base Type | Strong, unhindered base (e.g., sodium ethoxide) | Variable | Low (favors E2) | [1] |
| Sterically hindered base (e.g., LDA) or specific chiral lithium amides | High | High (favors SN2) | [3] | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | - | Favors SN2 | [1] |
| Polar protic (e.g., Ethanol) | - | Favors E2 | [1] |
Experimental Protocol: Enantioselective Alkylation of Phenylacetic Acid
This protocol is adapted from a method for the direct enantioselective alkylation of arylacetic acids.[3]
-
A solution of a suitable chiral lithium amide (e.g., derived from a C2-symmetric amine) is prepared in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C.
-
Phenylacetic acid, dissolved in anhydrous THF, is added dropwise to the chiral lithium amide solution.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enediolate formation.
-
2-iodopropane (1.2 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 24 hours, and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Troubleshooting Workflow for Alkylation of Phenylacetic Acid:
Caption: Troubleshooting workflow for alkylation side products.
Route 2: Malonic Ester Synthesis
This classic method involves the alkylation of diethyl malonate with benzyl bromide, followed by alkylation with isopropyl bromide, and finally hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs):
-
Q1: After the first alkylation, I am getting a mixture of mono- and di-benzylated malonic ester. How can I improve the selectivity? A1: Similar to the direct alkylation of phenylacetic acid, using a strict 1:1 stoichiometry of base to diethyl malonate is key to favoring mono-alkylation.[2] A slight excess of diethyl malonate can also be beneficial.
-
Q2: My final product contains a significant amount of a dicarboxylic acid. What is it and why did it form? A2: This is likely 2-isopropyl-2-phenylmalonic acid, which results from incomplete decarboxylation. Mono-alkylated malonic acids can be resistant to decarboxylation, especially if they are sterically hindered.[4]
-
Q3: How can I ensure complete decarboxylation? A3: Decarboxylation is typically achieved by heating the malonic acid in the presence of acid. Prolonged heating at a higher temperature may be necessary. Ensure that all of the ester groups have been fully hydrolyzed to the carboxylic acid, as the ester will not decarboxylate.
Quantitative Data on Side Product Formation (Malonic Ester Synthesis):
| Issue | Condition | Expected Outcome | Reference(s) |
| Di-alkylation | >1 equivalent of base | Increased di-alkylation | [2] |
| 1.1 equivalents of malonic ester to 1.0 equivalent of base and alkyl halide | Favors mono-alkylation | [2] | |
| Incomplete Decarboxylation | Insufficient heating time/temperature | Presence of substituted malonic acid | [4] |
| Sterically hindered substituted malonic acid | May require more forcing conditions for decarboxylation | [4] |
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a general procedure adapted from standard malonic ester synthesis methods.[5][6]
-
To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
After stirring for 1 hour, add benzyl bromide (1.0 equivalent) dropwise and reflux the mixture for 2-3 hours.
-
Cool the reaction, add a second equivalent of sodium ethoxide, and stir for 1 hour.
-
Add 2-bromopropane (1.1 equivalents) and reflux until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure, add aqueous NaOH, and reflux to hydrolyze the esters.
-
Cool the mixture and acidify with concentrated HCl.
-
Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by distillation or column chromatography.
Logical Relationship for Malonic Ester Synthesis:
Caption: Key steps in the malonic ester synthesis route.
Route 3: Reformatsky Reaction
This route involves the reaction of an organozinc reagent, formed from an alpha-haloester, with a ketone. For this synthesis, acetophenone would react with ethyl 2-bromopropanoate. The resulting β-hydroxy ester would then need to be dehydroxylated.
Frequently Asked Questions (FAQs):
-
Q1: My Reformatsky reaction is sluggish or does not initiate. What could be the problem? A1: The activation of the zinc metal is crucial. Ensure the zinc is fresh and activated (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum). The presence of moisture can also inhibit the reaction.
-
Q2: I am isolating a significant amount of an unsaturated ester. How is this formed? A2: The β-hydroxy ester product can undergo dehydration (elimination of water) to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is heated for too long after the initial addition.[7]
Experimental Protocol: Reformatsky Reaction for a β-Hydroxy Ester
This protocol is adapted for the synthesis of ethyl 3-hydroxy-2-methyl-3-phenylbutanoate.[7][8]
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.2 equivalents).
-
Add a solution of acetophenone (1.0 equivalent) and ethyl 2-bromopropanoate (1.1 equivalents) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction. If it does not start, a small crystal of iodine can be added.
-
Once initiated, the reaction is usually exothermic. Maintain a gentle reflux until the zinc is consumed.
-
Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude β-hydroxy ester can be purified by column chromatography. (Note: This product requires a subsequent dehydroxylation step to yield the target molecule).
Signaling Pathway for Reformatsky Reaction and Side Product:
Caption: Formation of β-hydroxy ester and dehydration side product.
Route 4: Grignard Reaction
This approach could involve the reaction of isopropylmagnesium bromide with ethyl phenylacetate.
Frequently Asked Questions (FAQs):
-
Q1: My Grignard reagent formation is not starting. What should I do? A1: Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. The magnesium turnings should be fresh or crushed to expose a new surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[9]
-
Q2: I have a non-polar impurity in my crude product. What is it? A2: A common side product during the formation of a Grignard reagent is the coupling of two alkyl/aryl halides, in this case, forming 2,3-dimethylbutane from two isopropyl radicals, or biphenyl if phenylmagnesium bromide is used.[10]
-
Q3: My main product is a tertiary alcohol, not the desired carboxylic acid. Why? A3: Grignard reagents react with esters twice. The first equivalent adds to the carbonyl group, eliminating the ethoxy group to form a ketone intermediate (2-phenyl-3-methyl-2-butanone). A second equivalent of the Grignard reagent then rapidly adds to this ketone to form a tertiary alcohol (3-methyl-2-phenyl-2-butanol) after acidic workup.[11][12] This is a major competing pathway and makes this route challenging for the synthesis of the target carboxylic acid.
Quantitative Data on Side Product Formation (Grignard Reaction):
| Reactants | Desired Product | Major Side Product | Expected Outcome | Reference(s) |
| Isopropylmagnesium Bromide + Ethyl Phenylacetate | This compound | 3-Methyl-2-phenyl-2-butanol | The tertiary alcohol is expected to be the major product due to the high reactivity of the intermediate ketone. | [11][12] |
| Phenylmagnesium Bromide | Phenylmagnesium Bromide | Biphenyl | Formation is competitive with Grignard reagent formation. | [10] |
Experimental Protocol: Grignard Reaction with an Ester (Illustrative)
This protocol illustrates the reaction of a Grignard reagent with an ester to form a tertiary alcohol, which is the expected major product in this synthetic approach.[12][13]
-
Prepare the isopropylmagnesium bromide Grignard reagent by adding a solution of 2-bromopropane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Once the Grignard reagent has formed, cool the solution in an ice bath.
-
Add a solution of ethyl phenylacetate (0.5 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tertiary alcohol.
Workflow for Grignard Reaction with an Ester:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. homework.study.com [homework.study.com]
- 12. athabascau.ca [athabascau.ca]
- 13. amherst.edu [amherst.edu]
Technical Support Center: Purification of 3-Methyl-2-Phenylbutanoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-methyl-2-phenylbutanoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][2]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at low temperatures.[3] For carboxylic acids like this compound, polar organic solvents are often a good starting point. Structurally similar compounds, such as 3-methyl-3-phenylbutanoic acid, are soluble in alcohols, ketones, and ethers.[4] It is recommended to perform small-scale solvent screening with common laboratory solvents like ethanol, isopropanol, acetone, and ethyl acetate to find the optimal one.
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" occurs when the solid melts and forms an oily layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 59-61°C).[5] To prevent this, select a solvent with a boiling point lower than the melting point of the acid. If oiling out occurs, you can try reheating the solution to redissolve the oil and then adding more solvent to lower the saturation point before cooling it more slowly.
Q4: What should I do if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated. Several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal can act as a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is too dilute, you may need to heat it to evaporate some of the solvent and then allow it to cool again.[6]
-
Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
Q5: How can I assess the purity of the recrystallized this compound?
A5: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value (59-61°C for this compound).[5] Impurities tend to broaden and depress the melting point range.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Crystal Yield | Too much solvent was used, keeping the compound dissolved even at low temperatures. | Reheat the solution to evaporate some of the solvent and then allow it to cool again.[6] |
| The cooling process was too rapid, preventing proper crystal formation. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or use a mixed-solvent system. | |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | Reheat the solution to redissolve the oil, add more solvent, and cool slowly. | |
| Colored Crystals | Colored impurities are present in the crude sample. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Crystals Form in the Funnel During Hot Filtration | The solution cools and crystallizes prematurely in the funnel stem. | Preheat the funnel and filter paper before filtration. Use a stemless funnel if available. Add a small excess of hot solvent to the solution before filtering to ensure the compound remains dissolved. |
Experimental Protocols
Solvent Selection (Small Scale)
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool to room temperature, and then in an ice bath. A suitable solvent will result in the formation of a good crop of crystals.
-
Repeat this process with different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to identify the best one.
Recrystallization Protocol (Adapted from Ibuprofen Recrystallization)
This protocol is adapted from a procedure for ibuprofen, a structurally similar α-phenyl carboxylic acid.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol or an ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, well-defined crystals.[6]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period or by transferring them to a watch glass to air dry.
-
Analysis: Determine the mass and melting point of the dried, purified this compound.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [8] |
| Melting Point | 59-61 °C[5] |
| Appearance | Solid |
| Water Solubility | Slightly soluble[5] |
Illustrative Solubility Data for Solvent Selection
Disclaimer: The following data is illustrative to demonstrate ideal solubility characteristics for recrystallization, as precise experimental solubility data is not widely available. These values are based on general principles of carboxylic acid solubility.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | Low | Low | Poor |
| Hexane | Low | Moderate | Good (for non-polar impurities) |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | High | Excellent |
| Acetone | High | High | Poor (too soluble at low temp) |
| Ethyl Acetate | Moderate | High | Good |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolution of 3-Methyl-2-phenylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 3-methyl-2-phenylbutanoic acid. The information is designed to directly address specific experimental challenges and facilitate the optimization of this critical separation process.
Troubleshooting Guide
This section addresses common issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization.
Issue 1: Low Yield of the Desired Diastereomeric Salt
-
Question: My yield of the crystallized diastereomeric salt is consistently low. What are the primary factors I should investigate?
-
Answer: Low yields are a common challenge and can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1] Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Suboptimal Temperature: The solubility of the desired salt may be too high even at low temperatures.[1] Lowering the final crystallization temperature (e.g., using an ice bath or a refrigerator) can improve recovery.[1]
-
Incorrect Stoichiometry: Ensure the molar ratio of the racemic acid to the resolving agent is optimized. While a 1:1 ratio is a common starting point, sometimes using a slight excess or a sub-stoichiometric amount of the resolving agent can improve yields.
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated. Allow the mixture to stir for a longer period (a process known as aging or Ostwald ripening) to maximize the yield of the thermodynamically more stable, less soluble salt.[1]
-
Issue 2: Low Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.)
-
Question: I have obtained crystals, but the enantiomeric excess of my target acid is low after liberating it from the salt. How can I improve the purity?
-
Answer: Low enantiomeric or diastereomeric excess indicates that both diastereomers have co-crystallized. This is often due to an insufficient difference in solubility between the two salts in the chosen solvent system.
-
Solvent Optimization: A thorough solvent screening is crucial. A different solvent or a mixture of solvents may enhance the solubility difference. The effect of temperature on diastereomeric purity should also be investigated, as the solubility difference can be temperature-dependent.
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. Employ a slow, controlled cooling profile to favor the selective crystallization of the desired, less soluble diastereomer.
-
Recrystallization: Multiple recrystallizations of the enriched diastereomeric salt are often necessary to improve the enantiomeric excess. While this can lead to a loss in overall yield, it is a standard procedure for achieving high purity.[2]
-
Resolving Agent: The choice of resolving agent is critical. If optimization with one agent fails, screen other chiral bases. For acidic compounds like this compound, chiral amines such as (R)-1-phenylethylamine or (S)-3-methyl-2-phenylbutylamine are common choices.[2][3]
-
Issue 3: The Compound "Oils Out" Instead of Crystallizing
-
Question: When I cool the solution, the product separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This can be caused by:
-
High Concentration: The solution may be too concentrated, leading to rapid nucleation and the formation of an oil. Try diluting the solution with more solvent.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool more slowly.
-
Inappropriate Solvent: The solvent may not be ideal. A solvent in which the salt has slightly higher solubility might allow for more controlled crystal growth.
-
Seeding: Adding a small "seed" crystal of the pure, desired diastereomeric salt to the supersaturated solution can induce crystallization and prevent oiling out.
-
Logical Workflow for Troubleshooting Diastereomeric Crystallization
Caption: A flowchart for troubleshooting common issues during diastereomeric crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound? A1: The two most prevalent methods are:
-
Diastereomeric Salt Crystallization: This is a classical and widely used technique for resolving chiral acids and bases.[2] It involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other.[4] This results in a mixture of an unreacted, enantiomerically enriched starting material and an enantiomerically pure product, which can then be separated.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization? A2: The choice of resolving agent is crucial and often empirical. For an acidic compound like this compound, chiral amines are the resolving agents of choice. Key factors to consider include:
-
Availability and Cost: Opt for readily available and cost-effective resolving agents, such as (R)- or (S)-1-phenylethylamine.
-
Formation of Crystalline Salts: The resolving agent must form a stable, crystalline salt with the carboxylic acid.
-
Solubility Difference: A significant difference in the solubility of the resulting diastereomeric salts in a particular solvent is essential for effective separation.
-
Ease of Recovery: The resolving agent should be easily removable after the separation to recover the pure enantiomer.
Q3: How do I liberate the enantiomerically pure this compound from the diastereomeric salt? A3: Once the diastereomeric salt has been purified to the desired level, the salt is "broken" to liberate the free acid. This is typically achieved by dissolving the salt in water or a biphasic mixture and then acidifying the solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate anion, making the chiral acid insoluble in the aqueous phase. The free acid can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and isolated by evaporation of the solvent.
Q4: My enzymatic kinetic resolution is giving low e.e. What are the likely causes? A4: In enzymatic kinetic resolutions, low enantiomeric excess can be attributed to several factors:
-
Enzyme Selectivity: The intrinsic enantioselectivity of the chosen enzyme for your specific substrate is a primary determinant. If the enzyme does not have a high preference for one enantiomer, the resulting e.e. will be low. Screening different lipases is recommended.
-
Reaction Conditions: Temperature, pH, and solvent can significantly impact the enzyme's activity and selectivity. These parameters should be optimized for your specific reaction.
-
Reaction Time (Conversion): In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material is highly dependent on the conversion. It is crucial to monitor the reaction and stop it at the optimal point (often close to 50% conversion) to achieve the highest e.e. for both components.[5]
Data Presentation
The following tables present representative quantitative data for the chiral resolution of compounds structurally similar to this compound. This data serves as a benchmark for expected results.
Table 1: Diastereomeric Salt Resolution of Structurally Similar Carboxylic Acids
| Racemic Acid | Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Ibuprofen | (S)-3-Methyl-2-phenylbutylamine | Not specified | 39.8% | 98.7% | [3] |
| Ketoprofen | (S)-3-Methyl-2-phenylbutylamine | Not specified | 36.7% | 99.4% | [3] |
| Naproxen | (S)-3-Methyl-2-phenylbutylamine | Not specified | 35.1% | 99.2% | [3] |
| 2-Hydroxy-4-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutylamine | Not specified | 34.4% | >99% | [3] |
Table 2: Enzymatic Kinetic Resolution of 3-Phenylbutanoic Acid Ethyl Ester
| Lipase Source | Conversion | e.e. of Acid (S) | e.e. of Ester (R) | Enantiomeric Ratio (E) | Reference |
| Burkholderia cepacia | ~50% | >98% | >99% | >200 | Adapted from[6] |
| Pseudomonas fluorescens | ~50% | >95% | >95% | >100 | Adapted from[6] |
| Candida antarctica Lipase B | Moderate | High | High | High | Adapted from[6] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization (Representative Protocol)
This protocol is a general guideline for the resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the resolving agent. Optimization of solvent, temperature, and stoichiometry will be required.
Caption: Experimental workflow for diastereomeric salt resolution.
-
Salt Formation: In a flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., 95% ethanol). In a separate container, dissolve (R)-(+)-1-phenylethylamine (0.5-1.0 eq.) in a small amount of the same solvent. Add the amine solution dropwise to the heated acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed. To maximize crystal formation, place the flask in an ice bath for at least one hour.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This is the first crop of the diastereomeric salt, which should be enriched in one diastereomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric (and thus enantiomeric) purity, recrystallize the salt from a minimal amount of the hot solvent.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 1 M HCl until the pH is approximately 1-2. A white precipitate of the free acid should form.
-
Extraction and Isolation: Extract the aqueous solution three times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution (Representative Protocol)
This protocol describes the enantioselective hydrolysis of racemic ethyl 3-methyl-2-phenylbutanoate using a lipase.
-
Reaction Setup: To a flask containing a phosphate buffer solution (e.g., 50 mM, pH 7.5), add the racemic ethyl 3-methyl-2-phenylbutanoate substrate.
-
Enzyme Addition: Add a lipase (e.g., from Burkholderia cepacia or immobilized Candida antarctica lipase B) to the mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted ester and the produced acid.
-
Work-up: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent and separating the phases).
-
Separation:
-
Acidify the aqueous phase to pH 1-2 with HCl. Extract the enantiomerically enriched this compound with an organic solvent.
-
The unreacted, enantiomerically enriched ethyl 3-methyl-2-phenylbutanoate will remain in the organic phase from the initial work-up or can be extracted from the neutral aqueous phase before acidification.
-
-
Analysis: Determine the enantiomeric excess of both the isolated acid and the unreacted ester by chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of 3-methyl-2-phenylbutanoic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-methyl-2-phenylbutanoic acid, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.
Initial Assessment: Is the peak tailing for this compound only, or are all peaks tailing?
This initial determination will help you discern between a chemical-specific issue and a system-wide problem.
Scenario 1: Only the this compound peak is tailing.
This suggests a chemical interaction between the analyte and the stationary phase.
Question: My this compound peak is tailing, but other compounds in my sample have good peak shape. What should I do?
Answer: This is likely due to secondary interactions between the acidic analyte and the stationary phase. Here’s a step-by-step guide to address this:
Step 1: Optimize Mobile Phase pH
The ionization state of this compound is highly dependent on the mobile phase pH. The predicted pKa of this compound is approximately 4.26.[1] To ensure the analyte is in a single, un-ionized form and to minimize interactions with the silica backbone of the column, the mobile phase pH should be adjusted.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. A pH of approximately 2.5 is a good starting point.[2][3] This will ensure the carboxylic acid group is fully protonated, reducing its polarity and minimizing secondary interactions.[2]
-
Action: Add a small concentration (e.g., 0.1%) of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[4]
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Expected Asymmetry Factor (As) | Peak Shape |
| 2.5 | Fully Protonated (less polar) | 1.0 - 1.2 | Symmetrical |
| 4.3 | 50% Ionized / 50% Protonated | > 1.5 | Significant Tailing |
| 6.0 | Fully Ionized (more polar) | 1.2 - 1.5 | Moderate Tailing |
Step 2: Evaluate Column Chemistry
The choice of HPLC column is critical for analyzing acidic compounds.
-
Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible silanol groups on the silica surface, which are a primary source of secondary interactions leading to peak tailing.[4]
-
Action: If you are using an older, non-end-capped column, consider switching to a more modern, fully end-capped column.
Step 3: Consider Mobile Phase Additives
Buffers can help to maintain a stable pH and mask residual silanol interactions.
-
Recommendation: If adjusting the pH with an acidifier is not sufficient, consider using a buffer.
-
Action: A low concentration (10-25 mM) of a phosphate or acetate buffer, adjusted to the target pH of ~2.5, can improve peak shape. Ensure the buffer is soluble in your mobile phase composition.
Scenario 2: All peaks in the chromatogram are tailing.
This generally points to a physical or system-wide issue rather than a specific chemical interaction.
Question: All of the peaks in my chromatogram are tailing. What could be the cause?
Answer: When all peaks exhibit tailing, the problem is likely related to the HPLC system itself or the column hardware. Here’s how to troubleshoot:
Step 1: Check for Column Contamination and Voids
Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape for all analytes.[5][6]
-
Action 1: Column Flushing. Flush the column with a strong solvent to remove strongly retained contaminants. A general flushing procedure for a reversed-phase column is provided below.
-
Action 2: Inspect for Voids. A void at the head of the column can cause peak distortion.[4] If flushing does not resolve the issue, and the column is old or has been subjected to pressure shocks, a void may have formed. In this case, the column will likely need to be replaced.
Step 2: Minimize Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[4]
-
Recommendation: Keep the length of all connecting tubing, especially between the column and the detector, as short as possible. Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).
-
Action: Inspect all fittings and connections to ensure they are properly made and not contributing to dead volume.
Experimental Protocols
Protocol 1: Reversed-Phase C18 Column Flushing Procedure
This procedure is for removing strongly retained contaminants from a C18 column.
Objective: To clean the column and restore peak shape.
Methodology:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with Mobile Phase without Buffer: Flush the column with your mobile phase composition (e.g., acetonitrile/water) without any salts or buffers for 10-15 column volumes.
-
Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 15-20 column volumes.
-
Flush with Isopropanol (Optional, for highly non-polar contaminants): Flush with 100% isopropanol for 15-20 column volumes.
-
Re-equilibrate the Column: Re-introduce the mobile phase (starting with the organic/aqueous mix without buffer, then with buffer) and allow the system to equilibrate until a stable baseline is achieved.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Analyte-Silanol Interaction Leading to Peak Tailing
References
Preventing racemization during the synthesis of 3-methyl-2-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-2-phenylbutanoic acid. The focus is on preventing racemization and ensuring high enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization in the synthesis of this compound is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The α-proton at the chiral center (the carbon attached to the phenyl and carboxyl groups) is acidic and can be removed, leading to a loss of the defined stereochemistry. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[1]
Q2: Which steps in the synthesis are most susceptible to racemization?
A2: Racemization can occur at several stages:
-
During the key bond-forming reaction: If the reaction conditions for creating the chiral center are not sufficiently controlled (e.g., inappropriate base, temperature, or solvent), the enolate intermediate can exist long enough to racemize before the desired reaction occurs.[1]
-
During workup: Aqueous acidic or basic workup conditions can catalyze enolization and lead to a loss of enantiomeric excess.[1]
-
During purification: Purification methods such as silica gel chromatography can sometimes lead to racemization if the silica is acidic or if the elution solvent contains acidic or basic impurities.[1]
-
During removal of a chiral auxiliary: Harsh acidic or basic conditions used to hydrolyze a chiral auxiliary can cause epimerization at the newly formed chiral center.[2]
Q3: What are the general strategies to prevent racemization?
A3: Key strategies to minimize racemization include:
-
Direct Enantioselective Alkylation: Employing a chiral lithium amide as a non-covalent stereodirecting agent can achieve direct and highly enantioselective alkylation of the starting arylacetic acid, circumventing the need to attach and remove a chiral auxiliary.[4]
-
Careful Control of Reaction Conditions:
-
Temperature: Low temperatures (e.g., -78 °C) are crucial to minimize the rate of racemization of the enolate intermediate.[1]
-
Base Selection: Use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) ensures rapid and complete enolate formation.[1][5]
-
-
Mild Workup and Purification: Use buffered aqueous solutions or mild acids/bases during workup. For purification, consider using neutralized silica gel or crystallization to avoid racemization.
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[6][7]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (e.e.)
This guide provides a systematic approach to troubleshooting low enantiomeric excess.
| Problem | Potential Cause | Recommended Solution |
| Low e.e. in Direct Alkylation | Incomplete enediolate formation: Insufficient base or reaction time can lead to a competing non-selective background reaction. | Ensure the use of at least two equivalents of a strong, non-nucleophilic base like n-BuLi to form the enediolate. |
| Suboptimal temperature: Higher temperatures can decrease enantioselectivity. | Maintain a strict low temperature profile (e.g., -78 °C) during enediolate formation and alkylation.[4] | |
| Impure reagents or solvents: Water or other protic impurities can quench the enediolate and lead to a racemic background reaction. | Use freshly distilled, anhydrous solvents and high-purity reagents. | |
| Low e.e. with Chiral Auxiliary | Incomplete enolate formation: Not using a sufficiently strong base or allowing the temperature to rise can result in poor diastereoselectivity. | Use a strong, non-nucleophilic base like LDA or NaHMDS at low temperatures (-78 °C) to ensure complete and regioselective enolate formation.[1][5] |
| Racemization during auxiliary cleavage: Harsh hydrolysis conditions (strong acid or base at high temperatures) can epimerize the α-carbon. | Employ milder hydrolysis conditions. For N-acyl oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH) or lithium hydroxide in a THF/water mixture at 0 °C is effective and minimizes racemization.[8] | |
| Inconsistent e.e. values | Inaccurate analytical method: An unvalidated chiral HPLC method can give misleading e.e. values. | Validate your chiral HPLC method for resolution, accuracy, and precision using a racemic standard. |
Troubleshooting Workflow for Low Enantiomeric Excess
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Column chromatography conditions for purifying 3-methyl-2-phenylbutanoic acid
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the purification of 3-methyl-2-phenylbutanoic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography setup for purifying this compound?
For the purification of this compound, a normal-phase column chromatography setup using silica gel as the stationary phase is a standard and effective method.[1][2] The addition of a small amount of a weak acid to the mobile phase is crucial to obtain good separation and peak shape.
Q2: Why is my this compound streaking or "tailing" on the column?
Tailing is a common issue when purifying carboxylic acids on silica gel. It occurs because the acidic proton of the carboxylic acid can interact with the slightly basic sites on the silica gel surface, leading to a slow and uneven elution. To mitigate this, it is highly recommended to add a small percentage of a volatile acid, such as formic acid or acetic acid, to your mobile phase.[2] This suppresses the deprotonation of the this compound, leading to a sharper elution band.
Q3: My compound is not moving off the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate. It is also possible that the compound has decomposed on the silica gel, which can happen with sensitive compounds.[3]
Q4: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography using a C18 stationary phase is a viable alternative, particularly if the impurities are significantly more or less polar than this compound.[4] In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid like trifluoroacetic acid (TFA) to control the pH and ensure the carboxylic acid is protonated.[4]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using normal-phase column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Formic acid (or acetic acid)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate. Add 0.5-1% formic acid to this mixture.[2]
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat, even bed.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate.
-
-
Monitoring the Separation:
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound runs with the solvent front (low Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Compound does not elute from the column (Rf = 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[3] |
| Streaking or "tailing" of the compound spot on TLC and column | Interaction of the acidic compound with the silica gel. | Add 0.5-1% of formic or acetic acid to the mobile phase to suppress deprotonation.[2] |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Optimize the mobile phase system using TLC to achieve better separation between the desired product and impurities. |
| Compound decomposes on the column | The compound is sensitive to the acidity of silica gel. | Consider deactivating the silica gel by treating it with a base before use, or use an alternative stationary phase like alumina.[3] |
| Cracks appear in the silica gel bed | The column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |
Visualizing the Workflow
The following diagram illustrates the general workflow for a column chromatography experiment.
Caption: A flowchart of the column chromatography process.
References
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-2-Phenylbutanoic Acid in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-methyl-2-phenylbutanoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a solid at room temperature with a molecular weight of approximately 178.23 g/mol .[1][2][3] It is classified as a carboxylic acid and is predicted to have a pKa of approximately 4.26. It is known to be slightly soluble in water but soluble in some organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Predicted pKa | 4.26 ± 0.10 | |
| Water Solubility | Slightly soluble |
Q2: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. Several factors can contribute to this:
-
Exceeding Aqueous Solubility: The concentration of the compound in your assay may be higher than its intrinsic aqueous solubility.
-
pH of the Buffer: As a carboxylic acid with a pKa of ~4.26, its solubility is highly dependent on the pH of the solution. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.
-
Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "solvent shock."
-
Temperature: Changes in temperature can affect solubility. If stock solutions are stored cold and then added to a room temperature or 37°C assay buffer, the compound may initially dissolve but then precipitate as it equilibrates.
Q3: What is a good starting solvent for my stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. For a structurally similar compound, 2-phenylbutanoic acid, a solubility of 10 mg/mL in DMSO has been reported, which can serve as a useful starting point. Ethanol is another potential organic solvent.
Q4: How much DMSO can I tolerate in my cell-based assay?
The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid cytotoxicity and off-target effects. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower, especially for sensitive cell lines or long-term incubation studies. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
This is a classic sign of either exceeding the compound's aqueous solubility or "solvent shock."
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Compound precipitates over time during the assay.
This could be due to temperature effects, compound instability, or interactions with assay components.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. A starting concentration of 10-50 mM is recommended.
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Solubilization by pH Adjustment
Since this compound is a carboxylic acid with a predicted pKa of ~4.26, its solubility in aqueous solutions will increase significantly at a pH above its pKa.
-
Buffer Selection: Choose a buffer system that is appropriate for your assay and can be adjusted to a pH above 4.26. A common choice is phosphate-buffered saline (PBS), which has a physiological pH of ~7.4.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (as described in Protocol 1).
-
Dilution into Buffer:
-
Add the DMSO stock solution to the aqueous buffer with a pH > 5.0 (ideally pH 7.0-7.4 for many biological assays).
-
The final concentration of the compound should be carefully chosen to remain below its solubility limit at that pH.
-
The final concentration of DMSO should be kept below the tolerance level of the assay (e.g., <0.5%).
-
-
Verification: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.
Signaling Pathway for pH-Dependent Solubility
Caption: Relationship between pH and the solubility of a carboxylic acid.
Table 2: Estimated Solubility of 2-Phenylbutanoic Acid (as a proxy)
| Solvent | Estimated Solubility |
| DMSO | 10 mg/mL |
| Ethanol | Soluble (qualitative) |
| Water | Slightly Soluble |
Note: This data is for a structurally similar compound and should be used as a guideline. The actual solubility of this compound should be determined experimentally.
By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the poor solubility of this compound, leading to more reliable and reproducible assay results.
References
Reducing impurities in the alkylation step of 3-methyl-2-phenylbutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-2-phenylbutanoic acid, with a specific focus on reducing impurities during the critical alkylation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A widely used and effective method is the enantioselective alkylation of a phenylacetic acid derivative.[1] This approach involves the deprotonation of phenylacetic acid with a chiral lithium amide base to form a chiral enolate, which is then alkylated with an isopropyl halide, such as 2-iodopropane.[1][2] This method is favored for its ability to establish the desired stereocenter early in the synthetic sequence.[1]
Q2: What are the key reagents and conditions for the alkylation step?
A2: The key reagents include phenylacetic acid as the starting material, a chiral lithium amide (often derived from a C2-symmetric amine) as the stereodirecting base, and an alkylating agent like 2-iodopropane.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon) at low temperatures, commonly -78 °C, to ensure high enantioselectivity and minimize side reactions.[1]
Q3: What are the potential impurities I might encounter in the alkylation step?
A3: While the reaction can be very clean, potential impurities include:
-
Unreacted Phenylacetic Acid: Incomplete reaction can lead to the presence of the starting material.
-
Di-alkylated Product (2,2-diisopropyl-phenylacetic acid): Over-alkylation can occur, especially if an excess of the alkylating agent or prolonged reaction times are used.
-
Propene: Elimination of the alkylating agent (2-iodopropane) can occur, particularly at higher temperatures or with very strong, sterically hindered bases.[3][4][5]
-
Impurities from n-Butyllithium: Aged or poor-quality n-butyllithium can contain lithium alkoxides or hydroxide, which can negatively impact the enantioselectivity of the reaction.[6]
Q4: How can I purify the crude this compound?
A4: Common purification techniques include:
-
Acid-Base Extraction: To remove neutral and basic impurities.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting material and other byproducts.[1]
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product.[7] Suitable solvents for amides derived from the product include acetonitrile and ethanol.[7]
Q5: How can I determine the purity and enantiomeric excess of my product?
A5: The purity and enantiomeric excess (e.e.) can be determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is a robust method for separating and quantifying the enantiomers to determine the enantiomeric excess.[8][9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the chiral lithium amide is freshly prepared and accurately titrated. Use a sufficient excess of the base (typically >2 equivalents). |
| Poor Quality of n-Butyllithium | Use a fresh, properly stored bottle of n-butyllithium. Consider titrating the reagent before use to determine its exact molarity.[6] |
| Inactive Alkylating Agent | Use a fresh bottle of 2-iodopropane. Consider purification of the alkylating agent if it has been stored for a long time. |
| Reaction Quenched Prematurely | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before quenching. |
| Low Reaction Temperature | While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed for a sufficient time to reach completion. Reaction times can range from 5 to 24 hours.[1][2] |
Issue 2: High Levels of Unreacted Phenylacetic Acid
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Increase the equivalents of the chiral lithium amide to ensure complete deprotonation of the phenylacetic acid. |
| Insufficient Alkylating Agent | Use a slight excess of 2-iodopropane (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. |
| Short Reaction Time | Increase the reaction time and monitor by TLC until the phenylacetic acid spot is no longer visible. |
Issue 3: Formation of Di-alkylated Impurity
| Potential Cause | Troubleshooting Steps |
| Excess Alkylating Agent | Use a smaller excess of 2-iodopropane. A 1.1 to 1.2 equivalent range is often sufficient. |
| High Reaction Temperature | Maintain a low reaction temperature (-78 °C) throughout the addition of the alkylating agent and for the duration of the reaction. |
| Slow Addition of Substrate | Add the phenylacetic acid solution dropwise to the pre-formed lithium amide solution to avoid localized high concentrations of the enolate. |
Issue 4: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Chiral Amine | Ensure the chiral amine used to prepare the lithium amide is of high purity. |
| Contaminated n-Butyllithium | As mentioned, impurities in n-BuLi can drastically lower enantioselectivity.[6] Use a fresh, high-quality source. |
| Reaction Temperature Too High | Strict adherence to low temperatures (e.g., -78 °C) is critical for achieving high enantioselectivity. |
| Incorrect Stoichiometry | The stoichiometry of the chiral amine and n-butyllithium is essential for high enantioselectivity.[2] Optimize the ratio in small-scale experiments. |
Experimental Protocols
Protocol 1: Enantioselective Alkylation of Phenylacetic Acid
-
Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral amine (e.g., a C2-symmetric amine, 2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (2.0 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature.
-
Enolate Formation: In a separate flame-dried flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chiral lithium amide solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enediolate formation.[1]
-
Alkylation: Add 2-iodopropane (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 5-24 hours, monitoring the progress by TLC.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.[1]
Protocol 2: Chiral HPLC Analysis of this compound
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 100 µg/mL.
-
Calculation of Enantiomeric Excess (% ee): % ee = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100[8]
Data Presentation
Table 1: Influence of Reaction Conditions on Impurity Profile (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | -78 °C | -40 °C | -78 °C |
| Equivalents of 2-iodopropane | 1.2 | 1.2 | 2.0 |
| Yield of Desired Product | 90% | 85% | 80% |
| Unreacted Phenylacetic Acid | 5% | 8% | 2% |
| Di-alkylated Product | <1% | 3% | 15% |
| Propene Formation | Not Detected | 2% | Not Detected |
| Enantiomeric Excess (e.e.) | 98% | 92% | 97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for impurity reduction in the alkylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5523447A - Organolithium process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
Technical Support Center: 3-Methyl-2-Phenylbutanoic Acid Stability
This technical support center provides guidance on the stability of 3-methyl-2-phenylbutanoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other carboxylic acids, is influenced by several factors.[1][2] Key factors include:
-
pH of the solution: The dissociation of the carboxylic acid group is pH-dependent. The resulting carboxylate ion may have different stability compared to the undissociated acid.
-
Solvent composition: The polarity of the solvent can impact the stability.[1] Carboxylic acids are generally more stable in aqueous solutions due to better solvation and hydrogen bonding of the carboxylate ion.[1]
-
Temperature: Higher temperatures typically accelerate degradation reactions.[3]
-
Presence of oxidizing agents: The phenyl group and the tertiary carbon atom could be susceptible to oxidation.
-
Exposure to light: Photodegradation can occur, especially in solutions exposed to UV light.[3]
-
Presence of electron-withdrawing or electron-donating groups: The inherent structure of this compound, with its electron-donating methyl group and electron-withdrawing phenyl group, influences the stability of the carboxylate ion.[1][4][5]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, potential degradation pathways for this compound may include:
-
Oxidative degradation: The aromatic ring and the benzylic position are potential sites for oxidation, which can be initiated by peroxides, metal ions, or exposure to atmospheric oxygen.
-
Decarboxylation: Although generally requiring high temperatures, decarboxylation (loss of CO2) can be a degradation route under certain stress conditions.
-
Photodegradation: The phenyl group can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.
Q3: How can I monitor the stability of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of this compound due to the presence of the UV-absorbing phenyl group.[6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7][8]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my solution stored at room temperature. What could be the cause?
Troubleshooting Steps:
-
Check the pH of your solution: Extreme pH values can catalyze degradation. For carboxylic acids, neutral to slightly acidic pH is often preferred for stability.
-
Analyze for Oxidative Stress:
-
Is your solvent degassed? Dissolved oxygen can contribute to oxidative degradation.
-
Are there any metal ions present in your solution or container that could catalyze oxidation? Consider using chelating agents like EDTA if metal-catalyzed oxidation is suspected.
-
-
Evaluate for Photodegradation:
-
Are your samples protected from light? Store solutions in amber vials or in the dark.[3]
-
-
Consider the Solvent:
-
Some organic solvents can contain impurities (e.g., peroxides in older ethers) that can initiate degradation. Use high-purity, fresh solvents.
-
Issue 2: My chromatogram shows several new peaks after subjecting my this compound solution to stress conditions. How do I identify these as degradation products?
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Conduct a systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8] This will help in confirming that the new peaks are indeed related to the degradation of your compound.
-
Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can check the UV spectra of the parent peak and the new peaks. Similarity in spectra might suggest they are related.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the new peaks. This is a powerful tool for identifying and characterizing degradation products.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the stability profile of a drug substance.[8]
Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60°C for 8 hours.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60°C for 8 hours.[3]
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂. Store at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[3]
-
Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Table 1: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks |
| 1 N HCl, 60°C, 8h | 8.5 | 1 |
| 1 N NaOH, 60°C, 8h | 15.2 | 2 |
| 6% H₂O₂, RT, 24h | 21.0 | 3 |
| Heat (80°C), 48h | 5.1 | 1 |
| Photolysis (ICH Q1B) | 12.8 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.in [brainly.in]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during the oxidation of primary and secondary alcohols to aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products of the Swern oxidation?
The main by-products generated during the Swern oxidation are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) when triethylamine is used as the base.[1][2] Of these, dimethyl sulfide is known for its strong, unpleasant odor, and carbon monoxide is a toxic gas, necessitating that the reaction be performed in a well-ventilated fume hood.[1][2]
Q2: What is the most common side reaction, and how can I prevent it?
The most prevalent side reaction is the formation of methylthiomethyl (MTM) ethers (R-O-CH₂SMe).[3][4] This occurs when the reaction temperature rises, causing the intermediate chlorosulfonium salt to undergo a Pummerer rearrangement.[4]
Prevention:
-
Maintain Cryogenic Temperatures: It is crucial to keep the reaction temperature below -60°C.[1][4] A dry ice/acetone bath (-78°C) is standard for this purpose.[5]
-
Order of Reagent Addition: Ensure the alcohol is added and has reacted with the activated DMSO species before the addition of triethylamine.[3]
Q3: I am observing epimerization at the α-carbon to my newly formed carbonyl. What can I do to minimize this?
Epimerization can occur when using triethylamine as the base.[1] To mitigate this, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[1][6]
Q4: The reaction is generating a lot of gas and is difficult to control. What is causing this?
The reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride produces an intermediate that rapidly decomposes to generate carbon monoxide (CO) and carbon dioxide (CO₂).[1][3] This process is highly exothermic.
Control Measures:
-
Maintain a low temperature (-78°C) throughout the addition of oxalyl chloride to the DMSO solution.[3][5]
-
Add the oxalyl chloride dropwise to the DMSO solution to control the rate of gas evolution and heat generation.[5]
Q5: How can I deal with the unpleasant odor of the dimethyl sulfide by-product?
Dimethyl sulfide is notoriously malodorous.[1][7] To neutralize the smell, all glassware and waste from the reaction can be rinsed with an oxidizing agent like bleach (sodium hypochlorite) or Oxone®, which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Swern oxidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired aldehyde/ketone | 1. Incomplete activation of DMSO. 2. The alcohol did not fully react with the activated species. 3. The sulfur ylide intermediate did not form or decompose properly. 4. Water contamination in reagents or glassware. | 1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78°C and allowed to stir for a sufficient time (e.g., 15-30 minutes) before adding the alcohol.[8] 2. Allow the alcohol to react with the activated DMSO for an adequate period (e.g., 30-45 minutes) at -78°C before adding the base.[8] 3. After adding triethylamine, stir at -78°C for a short period (e.g., 10-30 minutes) and then allow the reaction to slowly warm to room temperature to ensure complete elimination.[5][9] 4. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. The active oxidant is unstable towards water.[4] |
| Formation of a significant amount of MTM ether by-product | 1. The reaction temperature was too high (above -60°C).[4] 2. Premature addition of triethylamine.[3] | 1. Carefully monitor and maintain the reaction temperature at -78°C, especially during the addition of reagents.[5] 2. Adhere to the correct order of addition: activate DMSO with oxalyl chloride, add the alcohol, and only then add the triethylamine.[3] |
| Product mixture contains unreacted starting alcohol | 1. Insufficient equivalents of the oxidizing agent. 2. The reaction was not allowed to proceed to completion. | 1. Use a slight excess of oxalyl chloride (1.5-2.0 equiv.) and DMSO (2.5-3.0 equiv.) relative to the alcohol (1.0 equiv.).[5][8] 2. Increase the reaction time after the addition of the alcohol and/or after the addition of the base. For secondary alcohols, warming to -40°C for a period after alcohol addition may help.[9] |
| Epimerization of a chiral center alpha to the carbonyl | The base (triethylamine) is causing deprotonation and reprotonation at the α-position. | Replace triethylamine with a bulkier base like diisopropylethylamine (DIPEA).[1][6] |
Experimental Protocols
Standard Swern Oxidation Protocol for a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78°C using a dry ice/acetone bath.[5]
-
Activation of DMSO: To the cold DCM, add dimethyl sulfoxide (DMSO, 2.5-3.0 equiv.).[8] Then, add oxalyl chloride (1.5-2.0 equiv.) dropwise over several minutes, ensuring the internal temperature does not rise significantly.[5][8] Stir the resulting mixture at -78°C for 15-30 minutes.[8]
-
Alcohol Addition: Dissolve the primary alcohol (1.0 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.[8] Rinse the flask that contained the alcohol with a small amount of DCM to ensure complete transfer. Stir the reaction at -78°C for 30-45 minutes.[8]
-
Elimination: Add triethylamine (Et₃N, 5.0-7.0 equiv.) dropwise to the mixture.[8] Stir for an additional 10-30 minutes at -78°C.[5][9]
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.[5][10] Purification is typically performed by flash column chromatography.
Visualizations
Swern Oxidation Mechanism
The diagram below outlines the key steps in the Swern oxidation, from the activation of DMSO to the formation of the final carbonyl compound.
Caption: Key stages of the Swern oxidation mechanism.
Troubleshooting Workflow for By-product Formation
This decision tree provides a logical workflow for diagnosing and resolving common issues related to by-product formation in the Swern oxidation.
Caption: Decision tree for troubleshooting Swern oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern_oxidation [chemeurope.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-Up of 3-Methyl-2-Phenylbutanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-methyl-2-phenylbutanoic acid production. The information provided is based on established principles of chemical process scale-up and draws parallels from the industrial synthesis of structurally similar molecules, such as ibuprofen.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.
| Issue ID | Problem | Potential Causes | Recommended Actions & Solutions |
| SYN-01 | Low Yield in Alkylation Step | 1. Incomplete deprotonation of phenylacetic acid derivative.2. Poor reactivity of the alkylating agent.3. Side reactions, such as dialkylation or elimination.4. Inefficient mixing at scale. | 1. Ensure strictly anhydrous conditions. Titrate the base to confirm its concentration before use. Consider a stronger, non-nucleophilic base.2. Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase reaction temperature cautiously, monitoring for side products.3. Control stoichiometry carefully. Add the alkylating agent slowly to the enolate solution. Monitor the reaction for the formation of impurities.4. Evaluate and optimize the reactor's mixing efficiency. Consider using an overhead stirrer with appropriate impeller design for the vessel geometry. |
| SYN-02 | Exothermic Runaway During Alkylation | 1. Poor heat transfer in a larger reactor.2. Addition of reagents too quickly.3. Insufficient cooling capacity. | 1. Characterize the reaction calorimetry at a smaller scale to predict the heat flow. Ensure the pilot plant reactor has adequate heat removal capacity.[1]2. Control the addition rate of the alkylating agent using a calibrated pump. Monitor the internal temperature closely.3. Ensure the cooling system is functioning optimally. Consider a jacketed reactor with a reliable temperature control unit. |
| PUR-01 | Difficulty in Isolating the Product by Crystallization | 1. Product "oiling out" instead of crystallizing.2. Formation of a metastable polymorph.3. High levels of impurities inhibiting crystallization. | 1. Ensure the solution is not supersaturated at a temperature above the product's melting point in the chosen solvent system. Employ a slower cooling rate.[2]2. Use seeding with the desired stable polymorph to control the crystallization process.[2]3. Analyze the crude product for impurities that may act as crystallization inhibitors. Consider an additional purification step (e.g., charcoal treatment, reslurrying) before final crystallization. |
| PUR-02 | Low Enantiomeric Purity | 1. Racemization during the reaction or workup.2. Inefficient chiral resolution.3. Inaccurate analytical method for determining enantiomeric excess (ee). | 1. Avoid harsh acidic or basic conditions and high temperatures during workup and purification if the chiral center is labile.2. Optimize the chiral resolution process. This may involve screening different resolving agents, solvents, and crystallization temperatures.3. Validate the chiral HPLC or SFC method to ensure accurate determination of enantiomeric purity. |
| PAT-01 | Inconsistent Process Performance Between Batches | 1. Variability in raw material quality.2. Lack of real-time process monitoring and control. | 1. Implement stringent quality control checks for all incoming raw materials.2. Implement Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, to monitor critical process parameters in real-time.[3][4] This allows for adjustments to be made during the process to ensure consistency. |
Frequently Asked Questions (FAQs)
Synthesis & Scale-Up
-
Q1: What are the most critical parameters to control during the scale-up of the alkylation step? A1: The most critical parameters are temperature, addition rates of reagents, and mixing efficiency. The alkylation of phenylacetic acid derivatives is often exothermic, and poor heat transfer in larger reactors can lead to temperature spikes, promoting side reactions and potentially causing a runaway reaction.[1] Controlled addition of the alkylating agent and robust mixing are essential to maintain a homogenous reaction mixture and a stable temperature profile.
-
Q2: How can I minimize the formation of dialkylated byproducts? A2: To minimize dialkylation, it is crucial to maintain a precise stoichiometric ratio of the enolate to the alkylating agent. Slow, controlled addition of the alkylating agent to the enolate solution, rather than the reverse, ensures that the alkylating agent is always the limiting reagent in the reaction zone, reducing the likelihood of a second alkylation event.
Purification & Isolation
-
Q3: What are the best practices for purifying this compound at an industrial scale? A3: At an industrial scale, purification of chiral carboxylic acids often relies on diastereomeric salt crystallization.[5] This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification liberates the desired enantiomer. Preparative chromatography, such as Supercritical Fluid Chromatography (SFC), is also a viable but often more expensive option for large-scale purification.[6]
-
Q4: How do I select an appropriate solvent for the crystallization of this compound? A4: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For carboxylic acids, polar protic solvents like water or alcohols, or mixtures thereof, can be effective. It is also important to consider the solvent's boiling point, toxicity, and environmental impact. A solvent in which impurities are highly soluble at all temperatures is advantageous for achieving high purity.
Process Analytical Technology (PAT)
-
Q5: How can Process Analytical Technology (PAT) be applied to the production of this compound? A5: PAT can be implemented to monitor and control the synthesis in real-time. For example, in-situ FTIR or Raman spectroscopy can be used to track the consumption of reactants and the formation of the product and key intermediates during the alkylation step. This data allows for precise determination of the reaction endpoint, leading to improved consistency and potentially higher yields. For crystallization, particle size analyzers can monitor crystal growth and ensure the desired particle size distribution is achieved.
Experimental Protocols
Protocol 1: Enantioselective Alkylation of Phenylacetic Acid (Lab Scale)
This protocol describes a general procedure for the enantioselective alkylation of a phenylacetic acid derivative, which is a common route for the synthesis of 2-arylpropionic acids.
-
Preparation: Under an inert atmosphere (e.g., Argon), a solution of a suitable chiral lithium amide is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C.
-
Enolate Formation: A solution of the phenylacetic acid derivative in anhydrous THF is added dropwise to the chiral lithium amide solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the chiral enediolate.
-
Alkylation: 2-iodopropane is added to the reaction mixture. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion (typically 5-24 hours).
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH below the pKa of the carboxylic acid.
-
Extraction and Purification: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the purified enantiomer. The enantiomeric excess should be determined by chiral HPLC.
Visualizations
References
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 3. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-2-phenylbutanoic Acid Quantification
The precise and accurate quantification of 3-methyl-2-phenylbutanoic acid, a chemical intermediate and research compound, is essential for ensuring the quality and consistency of scientific data in research and drug development. The validation of analytical methods is a mandatory requirement in regulated environments to ensure data reliability and reproducibility.[1] This guide provides a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for separating and quantifying non-volatile or thermally sensitive compounds.[1] When paired with a UV detector, HPLC offers a robust and sensitive method for compounds that possess a UV chromophore, such as the phenyl group in this compound.[1]
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] For polar molecules like carboxylic acids, a derivatization step is often required to increase volatility and thermal stability.[2] When combined with a Mass Spectrometry (MS) detector, GC-MS provides exceptional selectivity and sensitivity, enabling both quantification and structural confirmation of the analyte.[1]
Comparative Validation Data
The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes typical performance data for HPLC-UV and GC-MS methods, based on established validation principles and data from structurally analogous compounds. These values can serve as a benchmark for method development and validation for this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | r² ≥ 0.995[3] |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 102.0% | 98.0% - 102.0% for assay[3] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2%[3] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | RSD ≤ 3-5%[3] |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL | Signal-to-Noise Ratio ≥ 3:1[3] |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~15 ng/mL | Signal-to-Noise Ratio ≥ 10:1[3] |
| Specificity | Demonstrated by peak purity and resolution from matrix components. | Demonstrated by specific mass fragmentation patterns and retention time. | No interference at the analyte's retention time.[3] |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm its suitability for a specific purpose.[1] The diagram below illustrates a typical workflow.
Caption: General workflow for analytical method validation.
Experimental Protocols
The following are detailed methodologies for HPLC-UV and GC-MS analysis. These protocols can be adapted and optimized for the specific analyte and sample matrix.
HPLC-UV Method Protocol
This protocol is representative for the analysis of aromatic carboxylic acids.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
GC-MS Method Protocol
This protocol includes a necessary derivatization step to enhance the volatility of the carboxylic acid.
-
Instrumentation:
-
GC system with a Mass Spectrometric detector.
-
A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Derivatization (Silylation): To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.[2]
-
Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-450.[1]
-
Quantification Ion: A specific, abundant, and non-interfering fragment ion from the mass spectrum of the derivatized analyte should be selected for quantification.
-
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-methyl-2-phenylbutanoic acid, a molecule of interest in various research and development settings, is paramount for reliable study outcomes. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in method selection, validation, and cross-validation.
At a Glance: HPLC vs. LC-MS/MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection and fragmentation for high selectivity. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Also suitable for non-volatile and thermally labile compounds. |
| Derivatization | Generally not required. | Can be employed to enhance ionization efficiency and sensitivity, though direct analysis is often possible. |
| Sensitivity | Method-dependent, typically in the µg/mL to high ng/mL range. | Very high sensitivity, often reaching low ng/mL to pg/mL levels.[1][2] |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, with the ability to distinguish the analyte from matrix components based on its specific mass-to-charge ratio and fragmentation pattern.[3][4] |
| Throughput | Generally high, especially with modern UPLC systems. | Can be very high, with rapid analysis times. |
| Instrumentation Cost | Lower initial investment and maintenance costs. | Higher initial investment and more complex maintenance. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be susceptible to ion suppression or enhancement from matrix components, requiring careful method development and the use of internal standards.[4] |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC and LC-MS/MS methods based on the analysis of organic acids and similar small molecules. These values provide an estimate of the performance that can be expected for this compound analysis.
| Validation Parameter | HPLC | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99[1] |
| Accuracy (%) | 85 - 115 | 80 - 120[1][5] |
| Precision (%RSD) | < 15 | < 15[5] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL[2][3] |
| Recovery (%) | 80 - 110 | 80 - 110[4] |
Experimental Protocols
A critical aspect of cross-validation is the detailed documentation and harmonization of experimental protocols. Below are representative protocols for the analysis of this compound by HPLC and LC-MS/MS.
HPLC-UV Method
1. Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a certified reference standard.
-
Quantify the analyte using an external standard calibration curve.
LC-MS/MS Method
1. Sample Preparation:
-
Similar to the HPLC method, perform protein precipitation.
-
For enhanced sensitivity, derivatization can be performed. A common agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC.[7][8]
-
Alternatively, for simpler workflows, a "dilute-and-shoot" approach may be sufficient for some matrices after initial protein precipitation.
2. Chromatographic Conditions:
-
Column: C18 or similar reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor ion to product ion transition for this compound. The exact m/z values would need to be determined by direct infusion of a standard solution.
-
Internal Standard: A stable isotope-labeled version of this compound is highly recommended for accurate quantification to compensate for matrix effects and variability in ionization.
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide comparable results. This is crucial when transferring methods between laboratories or when a reference method is being replaced by a newer one.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 4. resolian.com [resolian.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Biological Activity: A Comparative Analysis of (R)- and (S)-3-Methyl-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of the (R)- and (S)-enantiomers of 3-methyl-2-phenylbutanoic acid. Direct experimental data comparing the biological activities of these specific enantiomers is limited in publicly available literature. Therefore, this comparison is based on the well-established principles of enantioselectivity observed within the 2-arylpropionic acid class of compounds, to which this compound belongs. Ibuprofen serves as a primary structural and functional analog for this analysis.
Executive Summary
The biological activity of 2-arylpropionic acid derivatives is predominantly associated with the (S)-enantiomer.[1][2] This stereoselectivity is a critical factor in their pharmacological effects, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The (S)-enantiomer is typically the potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3][4] Conversely, the (R)-enantiomer generally exhibits significantly lower or negligible activity against these enzymes.[5] A key metabolic feature of many 2-arylpropionic acids is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo, a process that contributes to the overall therapeutic efficacy of racemic mixtures.[1][6][7]
Comparative Biological Activity and Quantitative Data
While specific quantitative data for the enantiomers of this compound are not available, the following table summarizes the expected activities based on data from the structurally analogous compound, ibuprofen.
| Enantiomer | Target Enzyme | Expected Biological Activity | Representative IC50 (µM) for Ibuprofen |
| (S)-3-methyl-2-phenylbutanoic acid | COX-1 and COX-2 | Potent inhibitor of prostaglandin synthesis, exhibiting anti-inflammatory, analgesic, and antipyretic properties. | (S)-Ibuprofen vs. COX-1: ~15 µM(S)-Ibuprofen vs. COX-2: ~20 µM |
| (R)-3-methyl-2-phenylbutanoic acid | COX-1 and COX-2 | Significantly lower to negligible inhibitory activity. May undergo metabolic chiral inversion to the active (S)-enantiomer in vivo. | (R)-Ibuprofen vs. COX-1 & COX-2: Largely inactive |
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for the active (S)-enantiomer of 2-arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Metabolic Chiral Inversion
A significant factor in the in vivo pharmacology of many 2-arylpropionic acids is the metabolic conversion of the inactive (R)-enantiomer to the active (S)-enantiomer. This unidirectional chiral inversion is a crucial consideration in drug development and therapy.[1][8]
Caption: Unidirectional Metabolic Chiral Inversion.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of chiral 2-arylpropionic acids.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.[9][10][11][12]
Objective: To quantify the concentration of each enantiomer required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
(R)- and (S)-3-methyl-2-phenylbutanoic acid enantiomers
-
DMSO (for dissolving compounds)
-
Stannous chloride (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a microplate well.
-
Add varying concentrations of the (R)- or (S)-enantiomer (dissolved in DMSO) to the wells. Include a control with only DMSO.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding stannous chloride.
-
Quantify the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the enantiomer.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for COX Inhibition Assay.
Chiral Separation and Analysis by HPLC
This protocol outlines a general method for separating and quantifying the (R)- and (S)-enantiomers.[13][14]
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound in a given sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid)
-
Racemic standard of this compound
-
Samples containing the enantiomers
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the racemic mixture and the samples to be analyzed.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the samples to be analyzed.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Quantify the amount of each enantiomer by integrating the peak areas.
Conclusion
Based on the extensive research on the 2-arylpropionic acid class of compounds, it is highly probable that the (S)-enantiomer of this compound is the biologically active form, primarily acting through the inhibition of COX enzymes. The (R)-enantiomer is expected to be significantly less active but may contribute to the overall therapeutic effect in vivo through metabolic chiral inversion to the (S)-form. The provided experimental protocols offer a framework for the empirical determination and confirmation of these anticipated enantioselective properties. This understanding is essential for the rational design and development of new therapeutic agents based on this chemical scaffold.
References
- 1. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen – Chiralpedia [chiralpedia.com]
- 5. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral inversion - Wikipedia [en.wikipedia.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Structural and Functional Comparison: 3-methyl-2-phenylbutanoic acid and Ibuprofen
This guide provides a detailed comparative analysis of 3-methyl-2-phenylbutanoic acid and the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their structural, physicochemical, and potential biological differences. While extensive experimental data is available for ibuprofen, much of the information on this compound is based on predicted values, highlighting a gap in the current scientific literature.
Structural Comparison
At a molecular level, both this compound and ibuprofen belong to the class of phenylpropanoic acids.[1] They share a common scaffold consisting of a phenyl group attached to a propanoic acid moiety. The key structural difference lies in the alkyl substituent attached to the benzene ring and the branching pattern of the aliphatic chain.
Ibuprofen, chemically known as 2-[4-(2-methylpropyl)phenyl]propanoic acid, possesses an isobutyl group at the para-position of the phenyl ring.[2] In contrast, this compound features an isopropyl group attached to the carbon adjacent to the carboxylic acid group. This variation in the side-chain structure can influence the molecule's overall shape, steric hindrance, and interaction with biological targets.
Caption: 2D chemical structures of Ibuprofen and this compound.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the available experimental and predicted data for both compounds.
| Property | This compound | Ibuprofen |
| Molecular Formula | C₁₁H₁₄O₂[3][4][5] | C₁₃H₁₈O₂[2] |
| Molecular Weight | 178.23 g/mol [3][4][5] | 206.28 g/mol [2] |
| pKa | 4.26 ± 0.10 (Predicted)[6] | 4.85 (Experimental)[1] |
| logP | 2.7 (Predicted)[7] | 3.97 (Experimental)[2] |
| Water Solubility | Slightly soluble (Qualitative)[6] | 21 mg/L at 25 °C (Experimental)[2] |
Ibuprofen is practically insoluble in water but readily dissolves in most organic solvents. Its acidic pKa of 4.85 indicates that it is a weak acid.[1] The experimental logP of 3.97 suggests that ibuprofen is a lipophilic molecule, which facilitates its passage through biological membranes.[2]
For this compound, experimental data is scarce. The predicted pKa of 4.26 suggests it is a slightly stronger acid than ibuprofen.[6] Its predicted logP of 2.7 indicates it is also lipophilic, though potentially less so than ibuprofen.[7] The qualitative description of "slightly soluble" in water aligns with the expected behavior of a carboxylic acid with a significant hydrocarbon portion.[6]
Biological Activity and Mechanism of Action
Ibuprofen is a well-characterized non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][9] The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[9]
Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
To facilitate further research and a direct comparison, standardized experimental protocols for determining key physicochemical properties are provided below.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Protocol:
-
Sample Preparation: Prepare a solution of the carboxylic acid (e.g., 0.01 M) in a co-solvent system (e.g., water-methanol) if solubility in pure water is low.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible liquids.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[2]
Determination of Aqueous Solubility
This protocol determines the maximum concentration of a compound that can dissolve in water at a specific temperature.
Protocol:
-
Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear saturated solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the aqueous solubility of the compound at that temperature.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 13. Phenyl alkanoid acids | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to Chiral Stationary Phases for the Separation of 3-Methyl-2-Phenylbutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Polysaccharide, Cyclodextrin, and Pirkle-Type Chiral Stationary Phases for the Enantioselective Separation of 3-Methyl-2-Phenylbutanoic Acid and Structurally Related Compounds.
The enantioselective separation of chiral carboxylic acids, such as this compound, is a critical task in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their individual quantification. This guide provides a comparative overview of three major classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of this compound and its structural analogs, the profens. The selection of an appropriate CSP is paramount for achieving optimal resolution and is often determined empirically. This document aims to streamline this selection process by presenting a compilation of performance data from various studies.
It is important to note that due to the limited availability of published data specifically for this compound, this guide draws upon experimental data for structurally similar and commercially significant compounds, primarily 2-arylpropionic acids (profens) and 2-phenylbutyric acid. This approach is a common and effective strategy in chiral method development.
Comparative Performance of Chiral Stationary Phases
The successful chiral separation of this compound and related structures has been demonstrated on polysaccharide, cyclodextrin, and Pirkle-type chiral stationary phases. Each class of CSP offers unique chiral recognition mechanisms, leading to differences in selectivity and retention.
Data Summary
The following table summarizes the chromatographic performance of different CSPs for the separation of compounds structurally related to this compound. The data highlights key parameters such as the separation factor (α) and resolution (Rs), providing a basis for comparison.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Polysaccharide-Based | |||||
| Chiralpak AD-H (Amylose derivative) | Ibuprofen | n-Hexane / 2-Propanol / TFA (90:10:0.1) | 2.5 | 1.2 | 2.1 |
| Chiralcel OD-H (Cellulose derivative) | 2-Phenylbutyric acid | n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1) | 3.1 | 1.3 | 2.5 |
| Cyclodextrin-Based | |||||
| CYCLOBOND I 2000 RSP (R-naphthylethyl carbamate β-cyclodextrin) | 2-Phenylbutyric acid | Acetonitrile / Triethylammonium Acetate Buffer (pH 4.1) (20:80) | 4.2 | 1.15 | 1.8 |
| Pirkle-Type | |||||
| Regis Whelk-O 1 (R,R) | 2-Phenylpropionic acid | n-Hexane / Isopropanol / Acetic Acid (95:5:0.1) | 1.8 | 1.4 | 2.3 |
Disclaimer: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual chromatographic performance may vary depending on the specific experimental conditions, including the exact column dimensions, temperature, and instrumentation.
In-Depth Look at CSP Technologies
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for chiral separations due to their broad applicability and high success rates. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is crucial for achieving good peak shape and resolution. Normal-phase chromatography with hexane and an alcohol modifier is the most common mode of separation.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize the formation of inclusion complexes as the primary mechanism for chiral recognition. The hydrophobic cavity of the cyclodextrin molecule encapsulates a portion of the analyte, and interactions between the analyte's stereocenter and the chiral hydroxyl groups on the rim of the cyclodextrin lead to separation. These CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. For carboxylic acids, reversed-phase conditions with a buffered aqueous-organic mobile phase are often successful. The pH of the mobile phase plays a critical role in controlling the ionization of the analyte and, consequently, its retention and enantioselectivity.
Pirkle-Type CSPs
Pirkle-type CSPs, also known as brush-type phases, are based on smaller, synthetically accessible chiral selectors that are covalently bonded to a silica support. The chiral recognition mechanism relies on a three-point interaction model involving π-π interactions, hydrogen bonding, and steric hindrance. The Whelk-O 1 stationary phase, for instance, was specifically designed for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits excellent selectivity for this class of compounds. These columns are robust and can be used with a wide range of mobile phases in both normal- and reversed-phase modes, offering great flexibility in method development.
Experimental Protocols
Reproducibility in chiral chromatography is highly dependent on precise experimental conditions. Below are representative protocols for each class of CSP, based on the separation of structurally similar compounds.
Polysaccharide-Based CSP Protocol (Normal Phase)
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.
Cyclodextrin-Based CSP Protocol (Reversed Phase)
-
Column: CYCLOBOND I 2000 RSP, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 20 mM Triethylammonium Acetate Buffer (pH 4.1) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the racemic analyte in a mixture of acetonitrile and water to a concentration of 1 mg/mL.
Pirkle-Type CSP Protocol (Normal Phase)
-
Column: Regis Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Experimental Workflow
A systematic approach is essential for the successful development of a chiral separation method. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the chiral separation of this compound by HPLC.
Conclusion
The selection of a chiral stationary phase for the separation of this compound requires careful consideration of the available CSP technologies. Polysaccharide-based CSPs offer broad applicability and are a good starting point for method development. Cyclodextrin-based CSPs provide unique selectivity, particularly in reversed-phase mode. Pirkle-type CSPs, especially those designed for NSAIDs, can offer excellent resolution and robustness.
This guide provides a foundational comparison to aid in the initial selection of a CSP. It is highly recommended that researchers perform a screening of different columns and mobile phase conditions to identify the optimal method for their specific analytical needs, ensuring accurate and reliable quantification of the enantiomers of this compound.
Accuracy and precision of the HPLC-UV method for 3-methyl-2-phenylbutanoic acid
A Comprehensive Guide to the Accuracy and Precision of the HPLC-UV Method for 3-methyl-2-phenylbutanoic acid Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound, a compound of interest in various chemical syntheses. We will delve into the method's performance, compare it with viable alternatives, and provide detailed experimental protocols to support your analytical endeavors.
Method Performance: Accuracy and Precision
The following table summarizes typical accuracy and precision data for the HPLC-UV analysis of various organic acids, which are expected to be comparable for this compound.
| Analyte (Organic Acid) | Accuracy (% Recovery) | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) |
| Various Organic Acids[2][3] | 76.3 - 99.2% | < 4.9% | < 5.3% |
| Tartaric, Malic, Ascorbic, Citric Acids[4] | Not explicitly stated, but method deemed accurate | 0.4 - 2.3% | 1.2 - 5.0% |
| Ascorbic and Oxalic Acids[5] | Relative error < 5% | Not specified | Not specified |
| Methotrexate[6] | 99.1 - 100.8% | < 2% | < 2% |
| Carbamazepine[7] | 97.53 - 103.58% | 1.06 - 3.7% | 0.53 - 2.75% |
Comparison with Alternative Methods
While HPLC-UV is a popular choice for organic acid analysis, other techniques can also be employed. The selection of a method often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[8] | Widely available, relatively low cost, robust, and easy to operate.[2] | Requires the analyte to have a UV chromophore; may have lower selectivity in complex matrices compared to mass spectrometry.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase.[1] | Excellent for volatile and thermally stable compounds, high resolution.[1] | Requires derivatization for non-volatile compounds like many organic acids, which can add complexity to the sample preparation. |
| Ion Chromatography (IC) | A form of liquid chromatography that uses an ion-exchange resin to separate ions and polar molecules based on their charge.[8][9] | High selectivity for ionic compounds, can separate a wide range of organic acids.[8] | May require specialized columns and suppressor systems to reduce background conductivity.[8] |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High selectivity and sensitivity, can identify and quantify compounds in complex matrices without a chromophore.[8] | Higher equipment cost and complexity compared to HPLC-UV. |
Experimental Protocols
A detailed and well-documented experimental protocol is crucial for obtaining reliable and reproducible results. The following is a representative HPLC-UV method that can be adapted for the analysis of this compound.
Sample and Standard Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The solution may need to be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[1] Dilute the sample with the mobile phase to ensure the concentration falls within the range of the calibration standards.
Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH2PO4 adjusted to pH 2.6 with phosphoric acid) and an organic solvent like methanol or acetonitrile is typical.[4] An isocratic elution is often sufficient.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C) can improve reproducibility.[4]
-
Detection Wavelength: The UV detector should be set to a wavelength where the analyte has maximum absorbance, which is often around 210 nm for simple aromatic carboxylic acids.[4]
-
Injection Volume: A typical injection volume is 10-20 µL.
Method Validation
To ensure the reliability of the analytical data, the HPLC-UV method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the HPLC-UV analysis and a simplified representation of the analytical method comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ajprui.com [ajprui.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-Methyl-2-Phenylbutanoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 3-methyl-2-phenylbutanoic acid, a compound of interest in various research and development sectors. The data presented is based on a hypothetical inter-laboratory study designed to mirror the protocols and performance metrics observed in typical proficiency testing programs. This document aims to assist laboratories in selecting appropriate analytical techniques and in understanding the expected performance for this analyte.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for the quantification of organic acids such as this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the performance of these methods based on a simulated inter-laboratory comparison study.
| Parameter | GC-MS with Silylation Derivatization | LC-MS/MS with Derivatization | LC-MS/MS (Direct Injection) |
| Precision (Inter-laboratory CV%) | 8.2% | 6.5% | 12.3% |
| Accuracy (Mean % Recovery) | 96.5% | 98.8% | 91.7% |
| Limit of Quantification (LOQ) (µmol/L) | 0.4 | 0.1 | 0.8 |
| Analysis Time per Sample (minutes) | 20 | 12 | 8 |
| Sample Preparation Complexity | High | Medium | Low |
| Matrix Effect Susceptibility | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This established and robust technique is suitable for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma or urine), add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters of the organic acids.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
A Comparative Benchmarking of Synthesis Methods for 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthesis methods for 3-methyl-2-phenylbutanoic acid, a valuable building block in pharmaceutical and materials science. The performance of each method is evaluated based on key metrics such as yield, enantioselectivity, reaction conditions, and substrate scope, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided to enable replication and adaptation in a research setting.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the discussed synthesis methods for this compound.
| Method | Key Reagents | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Enantioselective Alkylation of Phenylacetic Acid | Phenylacetic acid, 2-iodopropane, Chiral Lithium Amide | 70-89 | 91-97 | 5-24 | High enantioselectivity in a single step, recoverable chiral auxiliary. | Requires stoichiometric chiral amide, sensitive to air and moisture. |
| Malonic Ester Synthesis | Diethyl malonate, Benzyl bromide, Isopropyl halide, Strong base (e.g., NaOEt) | 60-80 (est.) | Racemic (without resolution) | Multi-step | Utilizes readily available and inexpensive starting materials, well-established. | Multi-step process, potential for side products (di-alkylation), produces racemic mixture. |
| Grignard Carboxylation | 1-Bromo-2-methyl-1-phenylpropane, Magnesium, Carbon dioxide (dry ice) | 50-70 (est.) | Racemic (without resolution) | ~4-6 | Direct carboxylation in a single step from the corresponding halide. | Grignard reagents are highly sensitive to moisture and protic solvents, produces racemic mixture. |
Estimated yields for Malonic Ester Synthesis and Grignard Carboxylation are based on typical yields for these reaction types, as specific literature data for this exact product was not available.
Method 1: Enantioselective Alkylation of Phenylacetic Acid
This method offers a direct and highly enantioselective route to α-aryl carboxylic acids through the use of a chiral lithium amide as a traceless auxiliary.[1] The chiral amide facilitates a stereoselective deprotonation and subsequent alkylation of the phenylacetic acid substrate.
Experimental Protocol[1]
-
Preparation of the Chiral Lithium Amide: In a flame-dried, argon-purged flask, a solution of the chiral amine (e.g., a C2-symmetric amine, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (2.0 equivalents) is added dropwise, and the solution is stirred for 15 minutes.
-
Enolate Formation: A solution of phenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the enediolate.
-
Alkylation: 2-Iodopropane (1.5 equivalents) is added to the reaction mixture at -78 °C. The reaction is stirred for the time indicated in the data table (typically 5-24 hours) until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (S)-3-methyl-2-phenylbutanoic acid. A simple extraction with aqueous hydrochloric acid can be performed to recover the chiral amine.
Logical Workflow
Caption: Enantioselective alkylation workflow.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4][5] This multi-step process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Experimental Protocol (Proposed)
-
Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal (1.0 equivalent) in absolute ethanol. To this solution, diethyl malonate (1.0 equivalent) is added dropwise at room temperature, leading to the formation of the sodium salt of diethyl malonate.
-
First Alkylation (Benzylation): Benzyl bromide (1.0 equivalent) is added to the solution of the malonate enolate, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). This step introduces the phenyl group at the alpha position.
-
Second Alkylation (Isopropylation): After cooling, a second equivalent of sodium ethoxide is added, followed by the addition of 2-bromopropane (1.0 equivalent). The mixture is again heated to reflux to introduce the isopropyl group.
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed by heating with a concentrated aqueous solution of sodium hydroxide. The reaction mixture is then acidified with concentrated hydrochloric acid and heated, which leads to the decarboxylation of the intermediate malonic acid derivative to yield this compound.
-
Work-up and Isolation: The product is extracted with diethyl ether. The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.
Logical Workflow
Caption: Malonic ester synthesis pathway.
Method 3: Grignard Carboxylation
This method involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid.[6]
Experimental Protocol (Proposed)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-2-methyl-1-phenylpropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux.
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Solid carbon dioxide (dry ice) is then added in small portions with vigorous stirring. The reaction mixture becomes a thick slurry.
-
Work-up and Isolation: After the addition of dry ice is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by recrystallization or distillation.
Logical Workflow
Caption: Grignard carboxylation reaction sequence.
References
- 1. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Comparative Efficacy of 3-Methyl-2-Phenylbutanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 3-methyl-2-phenylbutanoic acid derivatives based on available experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics.
Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide synthesizes findings from recent studies to offer a comparative look at their efficacy, with a focus on anti-inflammatory, antihypertensive, and enzyme-inhibiting properties. While the available public data is not exhaustive, this document provides a foundational comparison to guide further research and development.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of different series of this compound derivatives. Direct comparison between tables is not recommended due to the different biological targets and assays employed.
Table 1: Anti-inflammatory Activity of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Analogues
| Compound ID | Substitution on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| FM7 | Unsubstituted | 1.23 ± 0.03 | 0.98 ± 0.08 | 1.11 ± 0.05 |
| FM8 | 4-Methyl | 1.15 ± 0.09 | 0.85 ± 0.01 | 1.01 ± 0.01 |
| FM9 | 4-Fluoro | 1.01 ± 0.01 | 0.77 ± 0.09 | 0.98 ± 0.08 |
| FM10 | 4-Chloro | 0.95 ± 0.05 | 0.69 ± 0.02 | 0.81 ± 0.03 |
| FM11 | 4-Bromo | 0.88 ± 0.01 | 0.72 ± 0.01 | 0.85 ± 0.01 |
| FM12 | 4-Nitro | 0.25 ± 0.01 | 0.18 ± 0.01 | 0.41 ± 0.01 |
| Celecoxib (Standard) | - | 1.31 ± 0.01 | 0.09 ± 0.01 | - |
| Ibuprofen (Standard) | - | 0.81 ± 0.01 | 1.25 ± 0.01 | - |
| Zileuton (Standard) | - | - | - | 0.51 ± 0.01 |
Data from: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
Table 2: Urease Inhibition by Ester Derivatives of a Valsartan Analogue
| Compound ID | Ester Substituent | % Inhibition (at 0.1 mM) | IC50 (µM) |
| AV0 (Parent Drug) | - | 65.21 ± 0.14 | 0.076 ± 0.001 |
| AV1 | 2-Nitrophenyl | 72.14 ± 0.44 | 0.069 ± 0.001 |
| AV2 | 4-Formyl-2-methoxyphenyl | 89.11 ± 0.11 | 0.056 ± 0.001 |
| AV3 | 2,4-Dichlorophenyl | 81.12 ± 0.12 | 0.062 ± 0.001 |
| AV4 | 2,4,6-Trichlorophenyl | 69.21 ± 0.21 | 0.072 ± 0.001 |
| AV5 | 2,4,6-Tribromophenyl | 83.21 ± 0.21 | 0.060 ± 0.001 |
| AV6 | 4-Chloro-3-methylphenyl | 75.11 ± 0.11 | 0.067 ± 0.001 |
| AV7 | 2,3-Dimethylphenyl | 64.14 ± 0.14 | 0.078 ± 0.001 |
| AV8 | 3,4-Dimethylphenyl | 68.12 ± 0.12 | 0.073 ± 0.001 |
| AV9 | 3,5-Dimethylphenyl | 73.11 ± 0.11 | 0.068 ± 0.001 |
| AV10 | 2,4-Dimethylphenyl | 76.14 ± 0.14 | 0.066 ± 0.001 |
| AV11 | 2,5-Dimethylphenyl | 74.12 ± 0.12 | 0.067 ± 0.001 |
| Thioure (Standard) | - | 98.21 ± 0.21 | 0.021 ± 0.001 |
Data from: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[1]
Experimental Protocols
1. In Vitro Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
-
Objective: To determine the inhibitory potential of the synthesized compounds against COX-1, COX-2, and 5-LOX enzymes.
-
Methodology:
-
The inhibitory activity against ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.
-
The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The 5-LOX inhibitory activity was measured using a 5-LOX inhibitor screening assay kit.
-
The assay is based on the measurement of the hydroperoxides generated from the incubation of 5-LOX with linoleic acid. The absorbance is read at 490 nm.
-
Different concentrations of the test compounds were used to determine the IC50 values.
-
2. In Vivo Antihypertensive Activity
-
Objective: To evaluate the in vivo antihypertensive effect of the synthesized derivatives.
-
Methodology:
-
The study was conducted on normotensive male Wistar rats.
-
The animals were divided into different groups, including a control group and groups for each test compound.
-
The test compounds were administered orally.
-
Blood pressure was measured at different time intervals using a non-invasive blood pressure meter.
-
The percentage reduction in blood pressure was calculated and compared with the control and standard drug.
-
3. Urease Enzyme Inhibition Assay
-
Objective: To assess the urease inhibitory potential of the synthesized compounds.
-
Methodology:
-
The assay was performed using a previously described method with slight modifications.
-
The reaction mixture contained urease enzyme solution, buffer, and the test compound at various concentrations.
-
The reaction was initiated by adding urea, and the amount of ammonia produced was determined using the indophenol method.
-
The absorbance was measured at 630 nm.
-
The percentage inhibition was calculated, and the IC50 values were determined.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by some this compound derivatives and a general experimental workflow for their evaluation.
Caption: Inhibition of COX and 5-LOX pathways by this compound derivatives.
Caption: General experimental workflow for the development of novel therapeutic agents.
References
A Comparative Guide to the Validation of Analytical Methods for the Detection of 3-Methyl-2-phenylbutanoic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the validation of impurity detection in 3-methyl-2-phenylbutanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents comparative data to aid researchers and drug development professionals in making informed decisions for their specific analytical needs.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] When coupled with a UV detector, HPLC offers a sensitive and reliable method for quantifying impurities that possess a UV chromophore, which is the case for this compound and many of its potential impurities.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[1][2] Its integration with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, enabling both the quantification and structural elucidation of volatile organic impurities.[1]
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for the HPLC-UV and GC-MS methods for the analysis of impurities in this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of the main peak and known impurities. | No interfering peaks at the retention times of the analyte and known impurities. Mass spectra confirm peak identity. | Peak purity index > 0.995. Resolution between adjacent peaks > 1.5. |
| Linearity | r² > 0.999 for a concentration range of LOQ to 150% of the specification limit for each impurity. | r² > 0.999 for a concentration range of LOQ to 150% of the specification limit for each impurity. | r² ≥ 0.995 |
| Range | LOQ - 150% of specification limit. | LOQ - 150% of specification limit. | Demonstrated linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked impurities at three concentration levels (50%, 100%, 150%). | 97.5% - 103.0% for spiked impurities at three concentration levels (50%, 100%, 150%). | 80.0% - 120.0% for impurities. |
| Precision (RSD) | Repeatability (n=6): < 5.0% Intermediate Precision: < 10.0% | Repeatability (n=6): < 5.0% Intermediate Precision: < 10.0% | Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. |
| Limit of Detection (LOD) | 0.01% of the nominal sample concentration. | 0.005% of the nominal sample concentration. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | 0.03% of the nominal sample concentration. | 0.015% of the nominal sample concentration. | Signal-to-noise ratio ≥ 10:1. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Insensitive to minor changes in oven temperature ramp (±1°C/min), and injection volume (±0.1 µL). | RSD of results ≤ 15.0%. |
Experimental Protocols
This protocol is designed for the separation and quantification of non-volatile impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 50 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile.
This protocol is suitable for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: A GC system with a Mass Spectrometric detector.
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Accurately weigh about 25 mg of the sample into a vial and dissolve in 1.0 mL of a suitable solvent such as dichloromethane.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for impurity detection.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis Workflow
The diagram below outlines the process for comparing the two analytical methods.
Caption: Comparative Workflow for Method Selection.
References
A Comparative Guide to the Resolution of Racemic 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-methyl-2-phenylbutanoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The efficient separation of its racemic mixture into pure enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various resolving agents for racemic this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most effective method for their needs.
Comparison of Common Resolution Agents
The classical method for resolving racemic carboxylic acids involves the formation of diastereomeric salts with a chiral base. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization. This guide focuses on the comparison of commonly employed chiral amines as resolving agents. While specific comparative studies for this compound are not extensively documented in publicly available literature, data from closely related 2-arylpropionic acids, often referred to as "profens," provide valuable insights.
Table 1: Performance of Chiral Amines in the Resolution of 2-Arylpropionic Acids (as analogs)
| Resolving Agent | Racemic Acid | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Product | Reference |
| (S)-(-)-α-Phenylethylamine | General 2-Arylpropionic Acids | Various | Moderate to High | Moderate to High | General Knowledge |
| Cinchonidine | General 2-Arylpropionic Acids | Various | Moderate to High | High | General Knowledge |
| Brucine | General 2-Arylpropionic Acids | Various | Moderate to High | High | [1] |
| (S)-3-Methyl-2-phenylbutylamine | Ibuprofen | Methanol/Water | 39.8 | 98.7 | [2] |
Note: The data presented for profens is indicative of the potential performance of these resolving agents for the structurally similar this compound. Optimal conditions, including solvent and molar ratios, would require experimental determination for the target compound.
Key Resolution Strategies and Methodologies
The resolution of racemic this compound typically follows a diastereomeric crystallization pathway. The general workflow involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization, followed by the recovery of the enantiomerically enriched acid.
Caption: General workflow for the resolution of racemic this compound via diastereomeric salt crystallization.
Experimental Protocols
Below are generalized experimental protocols for the resolution of racemic this compound using a chiral amine. These should be considered as starting points and may require optimization.
Protocol 1: Resolution using (S)-(-)-α-Phenylethylamine
-
Salt Formation: In a suitable solvent (e.g., ethanol, methanol, or a mixture with water), dissolve equimolar amounts of racemic this compound and (S)-(-)-α-phenylethylamine. Gentle heating may be required to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Enriched Acid: Suspend the crystalline salt in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 1-2.
-
Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Determine the yield and enantiomeric excess (ee%) of the product using chiral HPLC or by measuring the specific rotation.
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the more soluble diastereomeric salt. This can be treated in a similar manner (acidification and extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.
Protocol 2: Analytical Determination of Enantiomeric Excess (ee%) by Chiral HPLC
The enantiomeric purity of the resolved acid is crucial and can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Typical Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for resolving 2-arylpropionic acids.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is commonly used.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled column temperature.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Conclusion
The selection of an appropriate resolving agent is paramount for the successful and efficient resolution of racemic this compound. While specific comparative data for this exact molecule is scarce, the information available for structurally similar 2-arylpropionic acids suggests that chiral amines such as α-phenylethylamine, cinchonidine, and brucine are promising candidates. (S)-3-Methyl-2-phenylbutylamine has also shown high efficacy for resolving related profens.[2]
It is crucial for researchers to perform screening experiments with a variety of resolving agents and solvent systems to identify the optimal conditions for achieving high yield and high enantiomeric excess. The detailed protocols and workflows provided in this guide serve as a solid foundation for developing a robust and efficient resolution process for this compound, a key step in the synthesis of enantiomerically pure pharmaceutical compounds.
References
A Comparative Guide to Determining the Enantiomeric Excess of 3-Methyl-2-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and purification of chiral molecules. For 3-methyl-2-phenylbutanoic acid, a compound with significant potential in various research and development applications, precise enantiomeric quantification is paramount. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present objective comparisons, supporting experimental data, and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice between Chiral HPLC and NMR Spectroscopy for determining the enantiomeric excess of this compound depends on several factors, including the required precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct signals in the NMR spectrum. |
| Resolution | Typically high, allowing for baseline separation of enantiomers. | Dependent on the choice of chiral resolving agent and the magnetic field strength. Can be lower than HPLC. |
| Sensitivity | High, suitable for trace analysis. | Generally lower than HPLC, requiring more concentrated samples. |
| Analysis Time | Relatively short, typically in the range of 15-30 minutes per sample. | Can be faster for a single sample if a suitable resolving agent is readily available, but method development can be time-consuming. |
| Sample Preparation | Simple dissolution in the mobile phase.[1][2] | Requires the addition of a chiral resolving agent and potentially the formation of derivatives.[3][4] |
| Instrumentation | Standard HPLC system with a chiral column and UV detector.[1] | NMR spectrometer. |
| Data Interpretation | Straightforward integration of peak areas from the chromatogram. | Integration of distinct peaks corresponding to the diastereomeric complexes. |
| Method Development | Requires screening of different chiral stationary phases and mobile phases to achieve optimal separation. | Involves selecting an appropriate chiral resolving agent and optimizing its concentration. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.[1][2]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic or enantioenriched this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable starting point is a column like the Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid. A typical starting ratio is 90:10 (n-hexane:2-propanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
The area of each peak is integrated.
-
The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral resolving agent, can be used to determine the enantiomeric excess of this compound. The chiral resolving agent forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum.[3][4][5]
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Select a suitable chiral resolving agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral amine). The choice of agent is crucial and may require screening.
-
Add a sub-stoichiometric amount of the chiral resolving agent to the NMR tube.
-
Gently mix the sample to ensure complex formation.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the diastereomeric signals.
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
In the presence of the chiral resolving agent, specific proton signals of the this compound (e.g., the methine proton at the chiral center or the methyl groups) will split into two distinct sets of signals, corresponding to the two diastereomeric complexes.
-
Integrate the corresponding peaks for each diastereomer.
-
The enantiomeric excess (% ee) is calculated from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
-
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Chiral HPLC and NMR Spectroscopy methods.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Spectroscopy Analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-methyl-2-phenylbutanoic Acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-methyl-2-phenylbutanoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
Quantitative Data Summary
The following table summarizes the key hazard information based on a structurally similar compound. This data should be used as a guideline for risk assessment and management.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous waste and dispose of it through an approved waste disposal plant.[2][3] Do not discharge it into drains or the environment.[1]
1. Waste Segregation and Collection:
-
Isolate the Waste: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) separately from other waste streams.[4]
-
Use Compatible Containers: Store the waste in a clearly labeled, leak-proof container made of a material compatible with acids.[4][5] The original container is often the best choice. Do not use metal containers.[5]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Corrosive," "Irritant").[6]
2. Storage of Hazardous Waste:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7]
-
Segregation of Incompatibles: Ensure the container is stored separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[2]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or an acid binder.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2] Do not mix with other waste.
-
Decontamination: Clean the spill area thoroughly.
4. Disposal Procedure:
-
Contact Environmental Health and Safety (EH&S): Do not attempt to neutralize or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow Institutional Protocols: Adhere to all institutional and local regulations regarding hazardous waste disposal.
Experimental Protocols
Neutralization (for reference, not recommended for routine disposal):
While on-site neutralization of acidic waste can be a valid procedure in some contexts, it is not recommended for the routine disposal of this compound without a thorough, substance-specific risk assessment and approval from your institution's EH&S department. The procedure would generally involve the slow addition of a dilute solution of the acid to a stirred, cooled, dilute solution of a weak base (e.g., sodium bicarbonate) to adjust the pH to a neutral range (typically 6-8). This process can generate heat and off-gassing and should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety Protocol for Handling 3-methyl-2-phenylbutanoic acid
This document provides crucial safety and logistical guidance for the handling and disposal of 3-methyl-2-phenylbutanoic acid (CAS No. 3508-94-9) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established best practices for managing hazardous chemicals and information from safety data sheets of structurally similar compounds.
Hazard Identification and Risk Assessment
This compound is classified as an irritant. A thorough risk assessment must be conducted before beginning any work. Key hazards include:
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a risk of serious eye damage.[1]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1]
-
Oral Toxicity : May be harmful if swallowed.
Hazard Classification Summary:
| Hazard Category | Classification | Primary Route of Exposure |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2/2A | Eye Contact |
| Specific Target Organ Toxicity | Category 3 | Inhalation |
| Acute Oral Toxicity | Category 4 | Ingestion |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance being used.[2]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use and use proper removal technique to avoid skin contact.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use a face shield if there is a splash risk. | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be necessary for large quantities.[2] | Prevents skin contact with the substance. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or for nuisance exposures. | Avoid breathing vapors, mist, or gas.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing risk.
3.1. Preparation:
-
Ventilation: Ensure work is conducted in a chemical fume hood or a well-ventilated laboratory.[3]
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[3][4]
-
PPE: Don all required personal protective equipment as specified in the table above.
-
Container Inspection: Check the chemical container for any damage or leaks before handling.
3.2. Handling and Use:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
-
Dispensing: Carefully weigh or measure the required amount. Avoid generating dust if handling a solid form.
-
Control Exposures: Keep the container tightly closed when not in use.[5]
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the work area.[3]
3.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[3]
-
Spills: Evacuate the area. Use appropriate PPE to clean up spills with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination.
4.1. Waste Collection:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Segregation: Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.
-
Containers: Use sturdy, chemically compatible, and sealable containers for waste collection. Keep containers closed except when adding waste.
4.2. Disposal Procedure:
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3] This may involve incineration by a licensed chemical destruction facility.[6] Do not dispose of down the sewer.[6]
-
Contaminated Materials: Any materials used for cleanup (absorbents, paper towels) and contaminated PPE (gloves) must be disposed of as hazardous waste.
-
Empty Containers: The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for regular disposal depending on local regulations.
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 3508-94-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
